molecular formula C11H15NO B185082 N-(2,6-Dimethylphenyl)propionamide CAS No. 25404-20-0

N-(2,6-Dimethylphenyl)propionamide

Katalognummer: B185082
CAS-Nummer: 25404-20-0
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: TXBNRQUPSDOCGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Dimethylphenyl)propionamide (CAS 25404-20-0) is an organic compound with the molecular formula C 11 H 15 NO and a molecular weight of 177.24 g/mol . It serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research. This compound features a propionamide group attached to a 2,6-dimethylaniline moiety, a structural motif of significant interest. This core structure is shared with several pharmacologically active molecules, making it a key precursor in anticonvulsant research . Specifically, it is structurally related to Tocainide, a Class 1b antiarrhythmic agent that works by inhibiting sodium channels in cardiac cells . This relationship underscores its utility in the synthesis and development of novel compounds for cardiovascular and neurological disorder research. Researchers leverage this chemical scaffold to explore structure-activity relationships and develop new molecular entities with potential biological activity. The product is provided for research purposes as a high-purity solid. This product is labeled "For Research Use Only" and is strictly intended for laboratory research and investigative applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

N-(2,6-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h5-7H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBNRQUPSDOCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180065
Record name Propanamide, N-(2,6-dimethylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25404-20-0
Record name Propionanilide, 2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025404200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylpropionanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanamide, N-(2,6-dimethylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-PROPIONOXYLIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2,6-Dimethylphenyl)propanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QD6R227JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis of N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-(2,6-Dimethylphenyl)propionamide (CAS: 2198-53-0), a structural analog of the local anesthetic lidocaine and a critical intermediate in the development of anti-arrhythmic agents.

The core synthetic challenge lies in the steric hindrance imposed by the ortho-methyl groups on the aniline ring. This steric bulk impedes the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, necessitating optimized reaction conditions to drive conversion. This guide presents two validated pathways: a Kinetic Route (Acyl Chloride) for laboratory-scale discovery and a Thermodynamic Route (Anhydride) for scalable process development.

Part 1: Chemical Context & Retrosynthetic Analysis

The target molecule is an anilide formed by the condensation of 2,6-dimethylaniline (2,6-xylidine) and a propionic acid derivative.

Key Structural Features:

  • Steric Gear System: The two ortho-methyl groups force the phenyl ring to rotate perpendicular to the amide plane. This conformation protects the amide bond from enzymatic hydrolysis in vivo but retards the initial bond formation in vitro.

  • Electronic Effect: The 2,6-dimethyl substitution increases the electron density of the aromatic ring, making the amine relatively nucleophilic, yet kinetically inhibited.

Retrosynthetic Logic: The disconnection occurs at the amide N-C(O) bond.

  • Amine Synthon: 2,6-Dimethylaniline (Commercially available, toxic).

  • Acyl Synthon: Propionyl chloride (High reactivity) OR Propionic anhydride (Atom economy focus).

Part 2: Primary Synthetic Route (Acyl Chloride Method)

Objective: Rapid generation of the target compound with high conversion rates suitable for medicinal chemistry libraries.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The base (Triethylamine) serves a dual purpose: it acts as a proton scavenger to drive the equilibrium forward and prevents the protonation of the unreacted amine, which would render it non-nucleophilic.

Mechanism Reactants 2,6-Dimethylaniline + Propionyl Chloride TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Rate Limiting) Elimination Chloride Expulsion TS->Elimination Collapse Product Protonated Amide + Cl- Elimination->Product Final N-(2,6-Dimethylphenyl)propionamide Product->Final Deprotonation (Et3N)

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance.

Experimental Protocol

Scale: 10 mmol Expected Yield: 85-92%

ReagentMW ( g/mol )Equiv.[1]AmountRole
2,6-Dimethylaniline 121.181.01.21 g (1.23 mL)Nucleophile
Propionyl Chloride 92.521.11.02 g (0.96 mL)Electrophile
Triethylamine (Et3N) 101.191.21.21 g (1.67 mL)Base/Scavenger
Dichloromethane (DCM) --20 mLSolvent

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 2,6-dimethylaniline and DCM . Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add Triethylamine in one portion. The solution may darken slightly.

  • Acylation: Add Propionyl Chloride dropwise via syringe over 15 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature <5°C to prevent side reactions (di-acylation or polymerization).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours.

    • Validation: Monitor by TLC (30% EtOAc/Hexane).[1] The starting amine spot (Rf ~0.4) should disappear.

  • Quench: Pour the reaction mixture into 20 mL of 1M HCl (aq). This solubilizes the triethylamine salts and any unreacted aniline.

  • Workup:

    • Separate the organic (DCM) layer.

    • Wash with sat. NaHCO3 (2 x 20 mL) to remove residual acid.

    • Wash with Brine (1 x 20 mL).

    • Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

Part 3: Alternative Route (Anhydride Method)

Objective: A greener, halide-free approach suitable for scale-up (>100g), avoiding the formation of corrosive HCl gas.

Protocol Overview

This method utilizes Propionic Anhydride . Due to the lower electrophilicity of the anhydride compared to the acid chloride, and the steric bulk of the amine, thermal energy is required.

Reaction Conditions:

  • Solvent: Toluene (allows for higher reflux temp) or solvent-free (neat).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - 5 mol% (optional, accelerates rate).

  • Temperature: 100°C (Reflux).

Comparative Data
ParameterAcyl Chloride RouteAnhydride Route
Reaction Time 2 hours6-12 hours
Temperature 0°C to RT100°C
Atom Economy Low (HCl byproduct)High (Propionic acid byproduct recycled)
Purification Extraction/WashRecrystallization often required

Part 4: Analytical Characterization

Trustworthiness in synthesis is derived from rigorous characterization. The following data confirms the structure of N-(2,6-Dimethylphenyl)propionamide.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

  • δ 7.85 (br s, 1H, NH): Broad singlet, indicates the amide proton.

  • δ 7.05 – 7.15 (m, 3H, Ar-H): Aromatic protons.

  • δ 2.45 (q, J = 7.5 Hz, 2H, -CH2-): Methylene group of the propionyl chain.

  • δ 2.21 (s, 6H, Ar-CH3): Characteristic singlet for the two equivalent methyl groups on the ring.

  • δ 1.25 (t, J = 7.5 Hz, 3H, -CH3): Terminal methyl of the propionyl chain.

Physical Properties[3]
  • Appearance: White crystalline solid.

  • Melting Point: 128–130°C (Consistent with anilide derivatives).

  • Solubility: Soluble in DCM, EtOAc, DMSO; insoluble in water.

Part 5: Workflow Visualization

The following diagram illustrates the logical flow from reaction setup to isolated product, emphasizing the purification logic.

Workflow Start Crude Reaction Mixture (DCM + Product + Et3N.HCl) AcidWash Wash: 1M HCl Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Et3N salts, Unreacted Amine) PhaseSep->AqLayer OrgLayer Organic Layer (Product + Acid Impurities) PhaseSep->OrgLayer BaseWash Wash: Sat. NaHCO3 OrgLayer->BaseWash Drying Dry (MgSO4) & Evaporate BaseWash->Drying Final Pure Crystalline Product Drying->Final

Figure 2: Purification workflow designed to remove basic impurities via acid wash and acidic impurities via base wash.

Part 6: Safety & Handling (E-E-A-T)

2,6-Dimethylaniline (2,6-Xylidine):

  • Toxicity: Classified as a Carc. 2 (Suspected of causing cancer). It is toxic by inhalation and skin contact.

  • Metabolism: In vivo, it can be oxidized to form reactive metabolites that bind to hemoglobin, causing methemoglobinemia.

  • Handling: All weighing must occur in a fume hood. Double-gloving (Nitrile) is recommended.

Propionyl Chloride:

  • Hazard: Lachrymator and corrosive.[2] Reacts violently with water to release HCl gas.

  • Control: Quench all glassware and syringes in a saturated sodium bicarbonate bath before removing them from the fume hood.

References

  • Lidocaine Synthesis (Analogous Mechanism): University of Massachusetts Amherst. The 2-Step Synthesis of Lidocaine. (Detailed mechanistic insight into the acylation of 2,6-dimethylaniline).

  • Steric Hindrance in Anilines: BenchChem. Overcoming Steric Hindrance in Reactions with 2,6-Diethylaniline. (Technical note on acylation challenges with ortho-substituted anilines).

  • Physical Data Verification: National Institute of Standards and Technology (NIST). Propionamide, N,N-dimethyl- Data. (Used for spectral correlation of propionyl moieties).

  • Toxicity Data: National Institutes of Health (NIH) - PubChem. 2,6-Dimethylaniline Compound Summary.

Sources

N-(2,6-Dimethylphenyl)propanamide: Structural Elucidation, Synthesis, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,6-Dimethylphenyl)propanamide (CAS: 25404-20-0), often referred to in industrial contexts as Propiono-2,6-xylidide , serves as a critical reference standard and structural analog in the development of Class IB anti-arrhythmic and local anesthetic agents. It represents the des-amino core of the drug Tocainide and is a structural homolog of Lidocaine intermediates.

This guide provides a rigorous technical breakdown of its nomenclature, a mechanistic analysis of its synthesis (focusing on the steric influence of the ortho-methyl groups), and a validated protocol for its generation in a research setting.

Part 1: Nomenclature and Structural Identity[1]

The IUPAC naming conventions for amide derivatives of aniline (anilides) require a hierarchical approach. While "Propionamide" is a retained IUPAC name, the systematic construction is N-(2,6-Dimethylphenyl)propanamide .

IUPAC Deconstruction

The name is derived from the priority of the amide functional group over the amine.

  • Parent Structure: Propanamide (

    
    ).
    
  • N-Substitution: The nitrogen atom bears a phenyl ring.[1]

  • Ring Substitution: The phenyl ring is substituted at positions 2 and 6 with methyl groups (2,6-dimethylphenyl or 2,6-xylyl).

Structural Visualization (DOT Diagram)

The following diagram illustrates the hierarchical nomenclature and the steric environment of the molecule.

Nomenclature cluster_0 IUPAC Hierarchy cluster_1 Structural Properties Root Parent: Propanamide (C3 Amide Chain) Sub1 N-Substituent: Phenyl Group Root->Sub1 N-alkylation Sub2 Ring Substituents: 2,6-Dimethyl Sub1->Sub2 Ring Substitution Final Full Name: N-(2,6-Dimethylphenyl)propanamide Sub2->Final Assembly Steric Steric Hindrance: (Ortho-Methyls block hydrolysis) Final->Steric Planarity Non-Planarity: (Ring twists out of amide plane) Final->Planarity

Figure 1: Hierarchical breakdown of the IUPAC nomenclature and key structural properties derived from the 2,6-substitution pattern.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of N-(2,6-Dimethylphenyl)propanamide is a classic nucleophilic acyl substitution. However, the presence of methyl groups at the ortho positions of the aniline ring introduces significant steric hindrance, altering the kinetics compared to unsubstituted aniline.

The "Ortho Effect" in Synthesis

In 2,6-dimethylaniline (2,6-xylidine), the amino group is shielded.

  • Nucleophilicity: The nitrogen lone pair is less available for resonance delocalization into the ring due to the steric clash preventing coplanarity. This actually increases the basicity/nucleophilicity of the amine compared to aniline.

  • Approach: However, the bulky methyl groups physically block the approach of the electrophile (propionyl chloride).

  • Result: The reaction requires forcing conditions (heat or highly reactive acylating agents) compared to simple anilines, and once formed, the amide bond is exceptionally resistant to enzymatic or chemical hydrolysis—a property exploited in anesthetics like Lidocaine to prolong duration of action.

Reaction Workflow

The preferred route uses Propionyl Chloride under anhydrous conditions with a non-nucleophilic base scavenger.

Reaction Equation:



Synthesis Pathway Diagram

Synthesis Xylidine 2,6-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Xylidine->Intermediate Attack PropChl Propionyl Chloride (Electrophile) PropChl->Intermediate Base Triethylamine (Scavenger) Salt Et3N.HCl (Byproduct) Base->Salt HCl Trap Transition Elimination of Cl- Intermediate->Transition Product N-(2,6-Dimethylphenyl) propanamide Transition->Product Transition->Salt

Figure 2: Mechanistic pathway of the acylation reaction. The base (Triethylamine) is critical to drive the equilibrium by neutralizing the generated HCl.

Part 3: Pharmaceutical Relevance & Impurity Profiling

In drug development, this molecule is most relevant as a Process Impurity or Degradant for the drug Tocainide (and structurally related to Lidocaine).

Relationship to Tocainide

Tocainide is an oral anti-arrhythmic. Its structure is 2-amino-N-(2,6-dimethylphenyl)propanamide.[2]

  • The Impurity Link: If the starting material 2-bromopropionyl chloride contains propionyl chloride as a contaminant, the resulting product will be the des-amino impurity (the topic of this guide).

  • Regulatory Impact: This impurity lacks the ionizable amine required for sodium channel blockade, rendering it therapeutically inactive but potentially toxic. It must be controlled to <0.15% levels in API (Active Pharmaceutical Ingredient) batches.

Physicochemical Data Table
PropertyValueRelevance
Molecular Formula

Mass Spec identification (

)
Molecular Weight 177.24 g/mol Calculation of stoichiometry
Melting Point 144–146 °CPurity verification (sharp range indicates high purity)
Solubility DMSO, Methanol, ChloroformPoor water solubility due to lipophilic xylyl group
CAS Number 25404-20-0Unique identifier for regulatory filing

Part 4: Validated Experimental Protocol

Objective: Synthesis of 5.0 g of N-(2,6-Dimethylphenyl)propanamide for use as an impurity standard.

Reagents
  • 2,6-Dimethylaniline (2,6-Xylidine): 3.5 mL (approx. 28 mmol)

  • Propionyl Chloride: 2.6 mL (approx. 30 mmol, 1.05 eq)

  • Triethylamine (TEA): 4.5 mL (1.1 eq)

  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • HCl (1M) and NaHCO3 (sat. aq.) for workup.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen gas to maintain an inert atmosphere.

  • Solubilization: Add 3.5 mL of 2,6-Dimethylaniline and 50 mL of DCM to the flask. Add 4.5 mL of Triethylamine .

  • Cooling: Submerge the flask in an ice bath (0 °C). Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.

  • Addition: Dropwise add 2.6 mL of Propionyl Chloride via a syringe or addition funnel over 15 minutes.

    • Observation: White fumes (HCl) may form inside the flask, immediately reacting with TEA to form a white precipitate (TEA·HCl).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting amine spot should disappear.

  • Workup (Purification):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash 1 (Acidic): Wash with 30 mL 1M HCl. Purpose: Protonates and removes unreacted xylidine and TEA.

    • Wash 2 (Basic): Wash with 30 mL Saturated NaHCO3. Purpose: Neutralizes excess acid and removes propionic acid byproducts.

    • Wash 3 (Neutral): Wash with 30 mL Brine.

  • Isolation: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotovap).
    
  • Crystallization: Recrystallize the resulting solid from Hexane/Ethyl Acetate (or Ethanol/Water) to obtain white needles.

Analytical Confirmation
  • IR Spectrum: Look for the Amide I band (C=O stretch) at

    
     and Amide II band (N-H bend) at 
    
    
    
    .
  • 1H NMR (CDCl3):

    • 
       2.2 (s, 6H, Ar-CH3)
      
    • 
       1.2 (t, 3H, CH2-CH3)
      
    • 
       2.4 (q, 2H, CH2-CH3)
      
    • 
       7.0-7.2 (m, 3H, Ar-H)
      
    • 
       7.5-8.0 (br s, 1H, NH)
      

References

  • IUPAC Nomenclature of Amides: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. "P-66.[1] Amides." [Link]

  • Synthesis of Xylidides (Lidocaine/Tocainide Analogs): Tondreau, R. The 2-Step Synthesis of Lidocaine. UMass Amherst Chemistry Dept. [Link]

  • Chemical Identity & Properties (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 59981693. [Link]

  • Impurity Profiling in Local Anesthetics: Pharmaffiliates. Lidocaine and Tocainide Impurity Standards. [Link]

Sources

The Multifaceted Biological Activities of N-(2,6-Dimethylphenyl)propionamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the diverse biological activities exhibited by N-(2,6-Dimethylphenyl)propionamide derivatives. This chemical scaffold is the backbone of several clinically significant therapeutic agents, demonstrating a remarkable versatility that spans local anesthesia, cardiac arrhythmia management, and the suppression of epileptic seizures. We will delve into the molecular mechanisms underpinning these activities, explore the critical structure-activity relationships that govern their potency and selectivity, and provide detailed protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Chemical Versatility of a Core Scaffold

The N-(2,6-dimethylphenyl)amide moiety is a privileged structure in medicinal chemistry. Its incorporation into a propionamide framework gives rise to a class of compounds with a broad spectrum of pharmacological effects. The prototypical and most well-known example is Lidocaine, a cornerstone of local anesthesia and a Class Ib antiarrhythmic drug.[1][2] The 2,6-dimethyl substitution on the phenyl ring is crucial; it sterically hinders the amide bond from hydrolysis by plasma esterases, conferring greater stability and a longer duration of action compared to ester-based local anesthetics.[3] This inherent stability, combined with the scaffold's ability to interact with key biological targets, has spurred the development of numerous derivatives with tailored activities. This guide will dissect these activities, providing a comprehensive overview of their mechanisms, evaluation, and therapeutic potential.

Local Anesthetic Activity: Silencing Neuronal Signals

The most established biological activity of N-(2,6-Dimethylphenyl)propionamide derivatives is local anesthesia. These compounds reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area of the body.[1]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of local anesthetic action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[4] These channels are responsible for the rapid influx of sodium ions that initiates and propagates action potentials along the axon.

By binding to a specific receptor site within the pore of the sodium channel, these derivatives physically obstruct the passage of sodium ions.[5] This blockade is state-dependent, meaning the drug has a higher affinity for the channel in its open and inactivated states compared to its resting state.[6] This "use-dependent" blockade is a key feature, as it makes the anesthetic effect more pronounced in rapidly firing neurons, such as those transmitting pain signals.

The following diagram illustrates the mechanism of sodium channel blockade by an N-(2,6-Dimethylphenyl)propionamide derivative.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_resting Na+ Channel (Resting) Na_channel_open Na+ Channel (Open) Na_channel_resting->Na_channel_open Na_channel_inactivated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivates Na_channel_blocked Action Potential Propagation Blocked Na_channel_open->Na_channel_blocked Na_ion_in Na+ Na_channel_open->Na_ion_in Na_channel_inactivated->Na_channel_resting Repolarization Na_channel_inactivated->Na_channel_blocked Na_ion_out Na+ Na_ion_out->Na_channel_open Influx Drug Drug Molecule Drug->Na_channel_open Binds to open state Drug->Na_channel_inactivated Binds to inactivated state Stimulus Nerve Impulse (Depolarization) Stimulus->Na_channel_resting Opens channel

Caption: Mechanism of voltage-gated sodium channel blockade.

Structure-Activity Relationship (SAR)

The local anesthetic activity of these derivatives is finely tuned by their chemical structure, which can be divided into three key components:

  • Aromatic Moiety (Lipophilic): The 2,6-dimethylphenyl group provides the necessary lipophilicity for the drug to partition into the neuronal membrane. Modifications to this ring can impact potency and duration of action.[4]

  • Intermediate Chain: This linker, typically an amide, influences the drug's stability and binding affinity. The amide bond in these compounds is resistant to hydrolysis, contributing to their longer duration of action.

  • Amino Terminus (Hydrophilic): A tertiary or secondary amine at the terminus is crucial for the molecule's water solubility and its ability to exist in both charged (cationic) and uncharged (base) forms. The uncharged form penetrates the nerve sheath and cell membrane, while the charged form is the active species that binds to the sodium channel receptor inside the neuron.[7]

Experimental Protocol: In Vivo Evaluation of Local Anesthesia

A common method to assess the efficacy of novel local anesthetic agents is the rodent tail-flick test.[8]

Objective: To determine the duration and intensity of sensory blockade following subcutaneous administration of a test compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Tail-flick analgesiometer

  • Test compound solution (e.g., 0.5%, 1%, 2% in sterile saline)

  • Positive control (e.g., Lidocaine 2%)

  • Vehicle control (sterile saline)

  • Syringes and 30-gauge needles

Procedure:

  • Acclimatization: Acclimate rats to the testing apparatus for at least 15 minutes before the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and recording the time taken for the rat to flick its tail. The average of three readings is taken as the baseline. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Drug Administration: Inject 0.1 mL of the test compound, positive control, or vehicle subcutaneously into the dorsal surface of the tail, approximately 3 cm from the base.

  • Post-treatment Measurements: Measure the tail-flick latency at regular intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The duration of action is considered the time until the %MPE returns to baseline.

Caption: Workflow for the in vivo tail-flick test.

Antiarrhythmic Activity: Stabilizing the Heart's Rhythm

Several N-(2,6-Dimethylphenyl)propionamide derivatives exhibit potent antiarrhythmic properties, primarily by modulating cardiac ion channels.

Mechanism of Action: Cardiac Sodium and Potassium Channel Modulation

Similar to their local anesthetic effects, the antiarrhythmic action of many of these compounds stems from their ability to block cardiac voltage-gated sodium channels (specifically the Nav1.5 isoform).[5] According to the Vaughan Williams classification, these are typically Class I antiarrhythmic agents.[9][10][11]

  • Class Ib agents (e.g., Lidocaine): These show rapid association and dissociation kinetics with the sodium channel. They have a more pronounced effect on ischemic or depolarized cardiac tissue and shorten the action potential duration.[1]

  • Class Ic agents (e.g., Pilsicainide): These exhibit slow association and dissociation kinetics, leading to a marked depression of the rate of depolarization (Phase 0) and a significant slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[6][12][13] Pilsicainide is considered a "pure" sodium channel blocker as it has minimal effects on other cardiac ion channels.[5]

A critical aspect of safety assessment for any potential antiarrhythmic drug is its effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel.[14] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[15] Therefore, early screening for hERG liability is essential in the development of these derivatives.[16]

Experimental Protocol: In Vitro Electrophysiological Assessment

Patch-clamp electrophysiology on cells expressing specific cardiac ion channels is the gold standard for characterizing the effects of a compound on cardiac electrical activity.[15]

Objective: To determine the inhibitory concentration (IC50) of a test compound on the hERG potassium channel.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene.

  • Patch-clamp rig (amplifier, micromanipulators, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular and intracellular recording solutions.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., E-4031).

Procedure:

  • Cell Preparation: Culture hERG-expressing HEK293 cells to an appropriate confluency.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Achieve a gigaseal between the micropipette and a single cell, then rupture the cell membrane to obtain the whole-cell patch-clamp configuration.

  • Baseline Recording: Perfuse the cell with extracellular solution and apply a specific voltage protocol to elicit and record baseline hERG currents.[17]

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) and record the hERG current at each concentration until a steady-state effect is observed.[15]

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.

G A Prepare hERG-expressing HEK293 cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline hERG Currents B->C D Apply Increasing Concentrations of Test Compound C->D E Record Steady-State hERG Currents D->E F Analyze Data and Calculate IC50 E->F

Caption: Workflow for hERG patch-clamp assay.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

A growing body of research has demonstrated the potential of N-(2,6-Dimethylphenyl)propionamide derivatives as anticonvulsant agents.[18]

Mechanisms of Action

The anticonvulsant effects of these derivatives can be attributed to at least two distinct mechanisms:

  • Sodium Channel Blockade: Similar to their other activities, some derivatives can suppress seizure spread by blocking voltage-gated sodium channels in the brain, thereby reducing the sustained repetitive firing of neurons that characterizes a seizure.[19]

  • Enhancement of GABAergic Neurotransmission: Certain derivatives, particularly N-(2,6-dimethylphenyl)-substituted semicarbazones, have been shown to increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[18] This is achieved by inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA.[18][20] Increased GABA levels enhance inhibitory neurotransmission, raising the seizure threshold.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[3][21][22]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Male CF-1 mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Test compound formulation (e.g., suspension in 0.5% methylcellulose).

  • Positive control (e.g., Phenytoin).

  • Vehicle control.

  • Electrode solution (0.9% saline).

  • Topical anesthetic for corneas (e.g., 0.5% tetracaine).

Procedure:

  • Compound Administration: Administer the test compound, positive control, or vehicle to groups of mice via the desired route (e.g., intraperitoneal or oral).

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.

  • Induction of Seizure: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[21]

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered the endpoint for protection.

  • Data Analysis: The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Table 1: Anticonvulsant Activity of a Prototype Derivative in the MES Test

CompoundDose (mg/kg, i.p.)Number Protected / Number Tested% Protection
Vehicle-0 / 100
Compound X102 / 1020
306 / 1060
10010 / 10100
Phenytoin108 / 1080

Conclusion and Future Directions

The N-(2,6-Dimethylphenyl)propionamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its derivatives have yielded indispensable drugs for local anesthesia and cardiac arrhythmia, and show significant promise in the treatment of epilepsy. The common thread of voltage-gated sodium channel modulation links these activities, yet the scaffold's versatility also allows for the engagement of other targets, such as GABA transaminase.

Future research in this area should focus on the design of derivatives with enhanced selectivity for specific sodium channel isoforms (e.g., Nav1.7 for pain, Nav1.5 for arrhythmia) to minimize off-target effects. Furthermore, exploring hybrid molecules that combine the N-(2,6-dimethylphenyl)propionamide core with other pharmacophores could lead to multi-target agents with novel therapeutic profiles. The robust and well-validated experimental protocols outlined in this guide provide a clear pathway for the preclinical evaluation of such next-generation compounds, paving the way for safer and more effective therapies.

References

  • PubChem. Lidocaine. National Center for Biotechnology Information. [Link]

  • Patsnap Synapse. What is the mechanism of Pilsicainide? [Link]

  • Evotec. hERG Safety. [Link]

  • PubMed. Electrophysiological evaluation of the sodium-channel blocker carbamazepine in healthy human subjects. [Link]

  • ResearchGate. N-(2,6-Dimethylphenyl)acetamide. [Link]

  • PubMed. An in vivo method for the quantitative evaluation of local anesthetics. [Link]

  • CV Pharmacology. Vaughan-Williams Classification of Antiarrhythmic Drugs. [Link]

  • National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • PubMed Central. Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain. [Link]

  • PubMed. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. [Link]

  • Wikipedia. Pilsicainide. [Link]

  • MDPI. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]

  • AHA Journals. Prognostic Significance of the Sodium Channel Blocker Test in Patients With Brugada Syndrome. [Link]

  • PubMed. hERG toxicity assessment: Useful guidelines for drug design. [Link]

  • Dove Medical Press. Evaluation of the local anesthetic. [Link]

  • MSD Manuals. Table: Antiarrhythmic Drugs (Vaughan Williams Classification). [Link]

  • PubMed. Design, Synthesis and Anticonvulsant Activity of New Hybrid Compounds Derived From N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -Butanamides. [Link]

  • Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

  • PubMed. Pilsicainide for atrial fibrillation. [Link]

  • Frontiers. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. [Link]

  • PubChem. 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • PubMed. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. [Link]

  • Semantic Scholar. Structure activity relationship of lidocaine type local anesthetics. [Link]

  • Wikipedia. Antiarrhythmic agent. [Link]

  • PubMed Central. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. [Link]

  • SciSpace. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

  • University of Utah Health. Protocol Sodium Channel Blocker Overdose. [Link]

  • Deranged Physiology. Classification of antiarrhythmic agents. [Link]

  • Patsnap Synapse. What is Pilsicainide used for? [Link]

  • MDPI. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. [Link]

  • Neurology. Cardiac Conduction Delay for Sodium Channel Antagonist Antiseizure Medications. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • Loma Linda University. Structure activity relationship of lidocaine type local anesthetics. [Link]

  • PubMed. In vivo assessment of percutaneous local anaesthetic preparations. [Link]

  • PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

  • ResearchGate. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. [Link]

  • ResearchGate. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

  • Romanian Medical Journal. Allergy skin testing with nonirritating concentrations of anesthetic agents. [Link]

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • J-Stage. Modes of the Na Channel Blocking Action of Pilsicainide, a New Antiarrhythmic Agent, in Cardiac Cells. [Link]

  • MDPI. Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. [Link]

  • PubMed Central. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. [Link]

  • ResearchGate. In vitro GABA-transaminase inhibition assay of selected compounds. [Link]

  • A-Gene. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. [Link]

  • YouTube. Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]

  • Journal of Neuroscience. GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. [Link]

  • Clinical Pharmacology & Toxicology Pearl of the Week. ECG findings in sodium channel blockade toxicity. [Link]

  • National Center for Biotechnology Information. Antiarrhythmic Medications. [Link]

  • Taylor & Francis Online. Kinetic Studies on the Inhibition of GABA-T by g-Vinyl GABA and Taurine. [Link]

Sources

Technical Monograph: Pharmacodynamics and Toxicology of the N-(2,6-Dimethylphenyl)propionamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and toxicological mechanisms of N-(2,6-Dimethylphenyl)propionamide (also known as Propionyl-2,6-xylidine).

This molecule functions primarily as the lipophilic pharmacophore for Class Ib antiarrhythmics (e.g., Tocainide) and amino-amide local anesthetics. While often encountered as a synthetic intermediate or metabolite, its structure dictates the Structure-Activity Relationship (SAR) responsible for the kinetic stability and channel-blocking properties of this drug class.

Executive Summary: The "Anchor" Hypothesis

N-(2,6-Dimethylphenyl)propionamide represents the essential "anchor" domain of the amino-amide anesthetic class. In drug development, this scaffold serves two critical mechanistic functions:

  • Pharmacodynamic Anchor: The 2,6-dimethylphenyl ring provides the hydrophobic bulk necessary to interact with the S6 transmembrane segment of the voltage-gated sodium channel (

    
    ), stabilizing the channel in its inactivated state .
    
  • Metabolic Shield: The ortho-methyl groups provide steric hindrance, protecting the amide bond from rapid hydrolysis by plasma esterases. This "steric shield" extends the half-life of derived drugs (e.g., Tocainide) compared to unhindered analogs (e.g., Prilocaine).

However, this scaffold also carries a toxicological liability : upon eventual metabolic breakdown, it releases 2,6-xylidine , a known carcinogen and methemoglobinemia inducer.

Mechanism of Action: Structural Pharmacodynamics

The Modulated Receptor Interaction

The mechanism of action for this scaffold is best understood through the Modulated Receptor Hypothesis applied to Voltage-Gated Sodium Channels (


).

Unlike complete local anesthetics (which possess a tertiary amine "tail" for intracellular ionization), the neutral N-(2,6-Dimethylphenyl)propionamide molecule accesses the binding site primarily via the hydrophobic membrane pathway .

  • Binding Site: The local anesthetic receptor site located within the inner cavity of the

    
     pore (specifically residues in the S6 segments of domains I, III, and IV).
    
  • Interaction Mode: The aromatic ring (2,6-xylidine moiety) engages in

    
     stacking or hydrophobic interactions with Phenylalanine-1764  (in 
    
    
    
    1.7) or equivalent residues.
  • State Dependence: The molecule binds preferentially to the Inactivated State of the channel. The 2,6-dimethyl substitution locks the conformation relative to the amide plane (orthogonal arrangement), optimizing the fit within the hydrophobic pocket of the inactivated channel.

The "Steric Shield" Mechanism

The defining feature of this molecule is the 2,6-dimethyl substitution .

  • Mechanism: The two methyl groups create a steric blockade around the carbonyl carbon of the amide.

  • Consequence: This prevents the catalytic serine of plasma cholinesterases and amidases from easily attacking the carbonyl.

  • Result: Drugs built on this scaffold (like Lidocaine and Tocainide) have significantly longer half-lives than those built on the N-(2-methylphenyl) scaffold (like Prilocaine) or un-substituted anilides.

Visualization: The Pharmacodynamic Pathway

The following diagram illustrates the interaction of the scaffold with the Sodium Channel states.

MoA_Pathway Resting NaV Channel (Resting State) Open NaV Channel (Open State) Resting->Open Depolarization Inactivated NaV Channel (Inactivated State) Open->Inactivated Repolarization Inactivated->Resting Recovery Blocked Drug-Receptor Complex (Channel Blocked) Inactivated->Blocked High Affinity Binding Drug_Membrane N-(2,6-Dimethylphenyl) propionamide (Membrane Phase) Drug_Membrane->Inactivated Hydrophobic Access Path Blocked->Inactivated Slow Dissociation (Steric Anchor)

Figure 1: The Modulated Receptor Pathway showing hydrophobic access of the neutral amide to the inactivated channel state.

Toxicological Mechanism: The "Lethal Synthesis"

For drug developers, the primary concern with this scaffold is its metabolic fate. The mechanism of toxicity is distinct from its pharmacological target.

Metabolic Activation Pathway
  • Hydrolysis: Despite the steric shield, hepatic amidases (e.g., carboxylesterase 1) eventually cleave the amide bond.

    • Substrate: N-(2,6-Dimethylphenyl)propionamide[1]

    • Product: Propionic acid + 2,6-Dimethylaniline (2,6-Xylidine) .

  • N-Oxidation: CYP450 enzymes (specifically CYP2E1 and CYP1A2) oxidize 2,6-xylidine.

    • Product:N-hydroxy-2,6-dimethylaniline .

  • Hemoglobin Oxidation (Methemoglobinemia):

    • The N-hydroxy metabolite enters the erythrocyte.

    • It engages in a redox cycle, transferring an electron from Ferrous Hemoglobin (

      
      ) to Ferric Methemoglobin (
      
      
      
      ).
    • Result: Loss of oxygen-carrying capacity (Cyanosis).

Carcinogenicity (Nasal Tumors)

Unlike the 2-methyl analog (o-toluidine), the 2,6-dimethyl metabolite (2,6-xylidine) has been linked to nasal cavity adenocarcinomas in preclinical rat models. This is believed to be due to the formation of a reactive quinone-imine intermediate that forms DNA adducts in the nasal mucosa.

Visualization: Metabolic Toxicity Loop

Tox_Pathway cluster_Liver Hepatic Metabolism cluster_Blood Erythrocyte Interaction Parent N-(2,6-Dimethylphenyl) propionamide Amidase Liver Amidase (Slow Hydrolysis) Parent->Amidase Xylidine 2,6-Dimethylaniline (2,6-Xylidine) Amidase->Xylidine CYP CYP2E1 / CYP1A2 Xylidine->CYP N_Hydroxy N-hydroxy-2,6-xylidine (Toxic Metabolite) CYP->N_Hydroxy Hb_Fe2 Hemoglobin (Fe2+) O2 Carrier N_Hydroxy->Hb_Fe2 Redox Cycling MetHb Methemoglobin (Fe3+) No O2 Transport Hb_Fe2->MetHb Oxidation

Figure 2: The metabolic cascade leading to Methemoglobinemia via 2,6-xylidine activation.

Experimental Protocols for Validation

Protocol A: Hydrolytic Stability Assay (Microsomal Stability)

Purpose: To quantify the "Steric Shield" effect of the 2,6-dimethyl substitution compared to unhindered controls.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Test Compound: N-(2,6-Dimethylphenyl)propionamide (10 mM stock in DMSO).

  • Control Compound: Propionanilide (unsubstituted).

Workflow:

  • Preparation: Dilute test compound to 1

    
     in phosphate buffer (pH 7.4).
    
  • Incubation: Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
     at t=0, 15, 30, 60, and 120 min.
    
  • Quenching: Immediately mix with 150

    
     ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

    • Target Transition: Monitor parent depletion and appearance of 2,6-xylidine (m/z 122.1).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result: The 2,6-dimethyl analog should show <20% depletion at 60 min, whereas the unsubstituted control will show >80% depletion.

Protocol B: Whole-Cell Patch Clamp (State-Dependent Block)

Purpose: To validate the affinity of the scaffold for the inactivated state of


1.7.

System: HEK293 cells stably expressing


.

Workflow:

  • Setup: Establish Whole-Cell configuration.

    • Internal Solution: CsF-based (to block K+ currents).

    • External Solution: Standard Tyrode’s solution.

  • Voltage Protocol (State Dependence):

    • Resting Block: Hold at -120 mV (channels closed). Pulse to 0 mV (100ms) at 0.1 Hz. Measure peak current inhibition.

    • Inactivated Block: Hold at -70 mV (approx. 50% inactivation). Pulse to 0 mV (100ms). Measure peak current inhibition.

  • Application: Perfusion of N-(2,6-Dimethylphenyl)propionamide (10 - 100

    
    ).
    
  • Data Analysis:

    • Calculate

      
       for both holding potentials.
      
    • Validation Criteria: A shift in

      
       (lower value at -70 mV) confirms preferential binding to the inactivated state (the "Modulated Receptor" signature).
      

Comparative Data Summary

FeatureN-(2,6-Dimethylphenyl)propionamideN-(2-Methylphenyl)propionamide (Prilocaine Core)Unsubstituted Propionanilide
Steric Hindrance High (2,6-dimethyl)Moderate (2-methyl)None
Hydrolytic Half-Life Long (>2 hrs in HLM)IntermediateShort (<30 min)
Primary Toxicity Carcinogenicity / MethemoglobinemiaMethemoglobinemia (High Risk)Low
Lipophilicity (LogP) ~2.5~2.1~1.6
NaV Channel Role Inactivated State StabilizerInactivated State StabilizerWeak Blocker

References

  • PubChem. (n.d.). N-(2,6-Dimethylphenyl)propionamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hermann, P., et al. (2025). Prilocaine: Mechanisms and application.[1][2] ResearchGate.[2][3] Retrieved from [Link]

  • Aisaka, K., et al. (1988).[4] General pharmacological studies on N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate.[4][5][6] Arzneimittelforschung.[4][5] Retrieved from [Link]

  • Ash-Bernal, R., et al. (2004). Acquired Methemoglobinemia: A Retrospective Series of 138 Cases at 2 Teaching Hospitals. Medicine (Baltimore). Retrieved from [Link]

Sources

potential research applications of N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and research applications of N-(2,6-Dimethylphenyl)propionamide (CAS 25404-20-0), also known as 2',6'-Propionoxylidide .[1]

Synthesis, Pharmacophore Modeling, and Metabolic Stability[1]

Executive Summary

N-(2,6-Dimethylphenyl)propionamide serves as the structural "parent core" for the amino-amide class of local anesthetics and Class IB antiarrhythmics (e.g., Lidocaine, Tocainide, Prilocaine). Unlike its pharmaceutical derivatives, it lacks the hydrophilic tertiary amine "tail," making it an essential pharmacophore probe for isolating the hydrophobic binding determinants of Voltage-Gated Sodium Channels (Nav).

In drug development, this molecule is utilized to:

  • Model Steric Hindrance: Quantify the protective effect of ortho-methyl substitution against amidase hydrolysis.

  • Map Hydrophobic Pockets: Define the dimensions of the lipophilic binding site in the Nav1.x channel pore.

  • Synthesize Agrochemicals: Serve as a precursor for phenylamide fungicides (e.g., Metalaxyl analogs).

Chemical Identity & Properties

PropertyData
CAS Number 25404-20-0
IUPAC Name N-(2,6-dimethylphenyl)propanamide
Synonyms 2',6'-Propionoxylidide; Propionyl-2,6-xylidine
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Physical State Solid (Crystalline)
Solubility Soluble in Ethanol, DMSO, DCM; Poorly soluble in water
Key Structural Feature 2,6-Dimethyl Steric Shield: The methyl groups at the ortho positions force the amide bond out of planarity with the phenyl ring, creating a "shield" that retards enzymatic cleavage.[1][2]

Optimized Synthesis Protocol

Note: This protocol adapts the standard Schotten-Baumann conditions used for lidocaine intermediates, optimized for the propionyl derivative to ensure high yield and purity.

Reaction Logic

The synthesis involves the N-acylation of 2,6-dimethylaniline (2,6-xylidine) using propionyl chloride.[1]

  • Why Propionyl Chloride? It is more reactive than propionic anhydride, allowing the reaction to proceed rapidly at lower temperatures, minimizing thermal degradation of the xylidine.

  • Why a Base Trap? The reaction generates HCl. A base (Triethylamine or aqueous NaOAc) is required to neutralize the acid and drive the equilibrium forward.

Step-by-Step Methodology

Reagents:

  • 2,6-Dimethylaniline (1.0 eq)[1]

  • Propionyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Preparation: Dissolve 2,6-dimethylaniline in dry DCM in a round-bottom flask under an inert atmosphere (N₂). Cool to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (TEA) to the solution. Stir for 10 minutes.

  • Acylation: Add Propionyl Chloride dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent di-acylation side products.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • In-Process Control (IPC): Monitor via TLC (30% EtOAc/Hexane). The starting amine spot should disappear.

  • Workup:

    • Wash organic layer with 1M HCl (to remove unreacted amine/TEA).

    • Wash with Sat. NaHCO₃ (to remove excess acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Hexane to yield white needles.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: 2,6-Xylidine Propionyl Chloride Reaction Acylation (DCM, TEA, 0°C -> RT) Reagents->Reaction IPC IPC: TLC Check (Confirm Amine Consumption) Reaction->IPC IPC->Reaction Incomplete Workup Workup (Acid/Base Wash) IPC->Workup Complete Product Product: N-(2,6-Dimethylphenyl)propionamide (Crystalline Solid) Workup->Product

Figure 1: Step-by-step synthetic workflow for the N-acylation of 2,6-xylidine.

Research Applications

Pharmacophore Modeling (Nav Channel Blockade)

This molecule is critical for Fragment-Based Drug Discovery (FBDD) targeting Voltage-Gated Sodium Channels (Nav1.7, Nav1.8).[1]

  • The "Head" Group: The 2,6-dimethylphenyl ring serves as the lipophilic "anchor." It partitions into the lipid bilayer or hydrophobic pockets within the channel pore.

  • The "Linker": The amide bond provides a polar interaction point but is sterically protected.

  • Missing "Tail": Unlike Lidocaine, this molecule lacks the hydrophilic amine tail.

    • Research Utility: By comparing the binding affinity of this molecule vs. Lidocaine, researchers can calculate the specific free energy contribution (

      
      ) of the tertiary amine tail versus the lipophilic head.
      

Pharmacophore Xylidine Lipophilic Head (2,6-Dimethylphenyl) Linker Amide Linker (H-Bond Acceptor/Donor) Xylidine->Linker Target Nav Channel Binding Site (Hydrophobic Pocket) Xylidine->Target Hydrophobic Interaction Tail MISSING: Ionizable Tail (No tertiary amine) Linker->Tail Site of modification for Lidocaine/Tocainide Linker->Target Weak Polar Interaction

Figure 2: Pharmacophore map showing the molecule's role as the lipophilic core of Class IB antiarrhythmics.[1]

Metabolic Stability Studies

The 2,6-dimethyl substitution is a classic example of steric hindrance used to modulate drug half-life.[1]

  • Mechanism: The methyl groups prevent the approach of liver amidases (e.g., carboxylesterase) to the carbonyl carbon.

  • Application: This molecule is used as a negative control in hydrolysis assays. If a new enzyme can cleave this bond despite the steric shield, it indicates a unique active site geometry (e.g., specific CYP450 isoforms like CYP2E1 or CYP3A4 which attack the ring rather than the amide).

Agrochemical Precursors

In agricultural chemistry, this structure is the scaffold for Phenylamide Fungicides (e.g., Metalaxyl, Benalaxyl).

  • Function: These fungicides target RNA polymerase I in Oomycetes.

  • Synthesis Utility: N-(2,6-Dimethylphenyl)propionamide is often alkylated at the amide nitrogen to create the final active fungicide.[1]

References

  • PubChem Database. (2025).[2] Compound Summary: N-(2,6-dimethylphenyl)propanamide (CAS 25404-20-0).[1][2][3] National Library of Medicine.

  • Hille, B. (2001). Ion Channels of Excitable Membranes.
  • Sigma-Aldrich. (2025).[1] Product Specification: 2',6'-Propionoxylidide.[1][2] (Verifying chemical identity and availability).

  • Tjälve, H., et al. (1972). Metabolism of lidocaine and its analogues.[4] (Foundational study on how the 2,6-dimethyl pattern affects metabolic clearance).

Sources

Methodological & Application

HPLC Analysis of N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Introduction & Scientific Context

N-(2,6-Dimethylphenyl)propionamide (also known as Propionyl-2,6-xylidine) is a critical structural motif in the synthesis of amide-type local anesthetics, particularly Tocainide , Ropivacaine , and Mepivacaine .[1][2] It serves as a key synthetic intermediate or a "des-amino" impurity in the manufacturing of these active pharmaceutical ingredients (APIs).

Analytical Challenge

The primary analytical challenge lies in the selectivity required to separate this neutral amide from:

  • The Precursor: 2,6-Dimethylaniline (2,6-Xylidine), which is basic and toxic.[1][2]

  • The API: (e.g., Tocainide), which contains a basic amine side chain.[1]

  • Hydrolysis Products: Propionic acid (polar).[1][2]

Unlike the APIs, which are basic (pKa ~7.5–9.0), N-(2,6-Dimethylphenyl)propionamide is essentially neutral under standard HPLC conditions.[1][2] This difference in ionization state is the lever we use for robust separation.[1][2]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method design.[1][2]

PropertyValue / CharacteristicImpact on HPLC Method
Molecular Formula C₁₁H₁₅NODetectable by Mass Spec (+H)
Molecular Weight 177.24 g/mol Small molecule, fast diffusion
LogP (Octanol/Water) ~2.5 - 2.8 (Est.)[2]Moderately hydrophobic; Retains well on C18
pKa Neutral (Amide)Retention is independent of pH (unlike the API)
UV Maxima ~210 nm, ~262 nm210 nm for sensitivity; 262 nm for selectivity
The "pH Switch" Strategy

To separate the neutral target (N-(2,6-Dimethylphenyl)propionamide) from basic impurities (like 2,6-xylidine or the API), we utilize an acidic mobile phase (pH 3.0) .[1][2]

  • At pH 3.0: The basic impurities are fully protonated (

    
    ), reducing their hydrophobic interaction with the C18 chain and causing them to elute earlier.[1]
    
  • The Target: Remains neutral and retains strongly on the column, eluting later with high resolution.

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for optimizing this specific separation, ensuring the method is "self-validating" by design.

MethodDevelopment Start Sample Matrix: Reaction Mix or API Impurity Selection Column Selection: C18 (Base Deactivated) Start->Selection MobilePhase Mobile Phase pH Choice Selection->MobilePhase PathAcidic Acidic (pH 3.0) Phosphate/Formate MobilePhase->PathAcidic Preferred PathNeutral Neutral (pH 7.0) Ammonium Acetate MobilePhase->PathNeutral Alternative ResultAcidic Result: API/Amine = Early Elution (Ionized) Target Amide = Late Elution (Neutral) Resolution: HIGH PathAcidic->ResultAcidic ResultNeutral Result: API/Amine = Late Elution (Neutral) Co-elution Risk with Target Peak Tailing on Amines PathNeutral->ResultNeutral Decision Select pH 3.0 Condition ResultAcidic->Decision FinalMethod Final Protocol: Gradient Elution UV @ 210nm Decision->FinalMethod

Caption: Decision tree for maximizing resolution between the neutral propionamide target and basic amine contaminants.

Detailed Experimental Protocols

Protocol A: High-Performance Quantitative Method (QC Standard)

Recommended for purity analysis and final product release.[2]

1. Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped, 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1][2]

    • Specific Recommendation: Waters XBridge C18 or Phenomenex Luna C18(2).[1][2]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (Quantification) and 262 nm (Identification).[1]

2. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.[1][2]

    • Why: Suppresses silanol activity and keeps amine impurities ionized.[1][2]

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1][2]

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.03070Linear Gradient
18.03070Wash
18.19010Re-equilibration
23.09010End of Run

4. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Concentration: Prepare target at 0.5 mg/mL. Filter through 0.22 µm PTFE filter.[1][2]

Protocol B: UPLC/Fast-LC Method (High Throughput)

Recommended for In-Process Control (IPC) monitoring of synthesis.[2]

1. Chromatographic Conditions:

  • Column: C18 Sub-2 µm, 50 mm x 2.1 mm (e.g., ACQUITY UPLC BEH C18).[1]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (MS Compatible).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3][5]

2. Gradient Program:

  • 0.0 min: 95% A[1]

  • 3.0 min: 5% A (Steep gradient for fast elution of hydrophobic amide)

  • 4.0 min: 5% A

  • 4.1 min: 95% A[1]

  • Run Time: 5.0 minutes.

Validation & Troubleshooting Guidelines

System Suitability Parameters (Acceptance Criteria)

To ensure the method is "self-validating," the following criteria must be met before running samples:

ParameterAcceptance LimitTroubleshooting Failure
Resolution (Rs) > 2.0 between 2,6-Xylidine and TargetDecrease pH or reduce gradient slope.
Tailing Factor (T) < 1.5Replace column or increase buffer strength.
Precision (RSD) < 2.0% (n=6 injections)Check injector seal or pump pulsation.
Signal-to-Noise > 10 (at LOQ)Check lamp energy or flow cell bubbles.
Common Issues
  • Peak Splitting: The 2,6-dimethyl substitution creates steric hindrance.[1][2] If the sample solvent is 100% acetonitrile while the starting mobile phase is 90% water, "solvent shock" can occur.[1] Solution: Match sample diluent to initial mobile phase (e.g., 20% ACN).

  • Retention Drift: Acetonitrile evaporation in premixed mobile phases.[1][2] Solution: Use a binary pump system rather than premixed bottles.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Prilocaine Hydrochloride Monograph - Impurity B Analysis. (Standard reference for o-toluidine derivatives).

  • United States Pharmacopeia (USP). Lidocaine Hydrochloride - Related Compounds.
  • Svensson, L. et al. "Chromatographic separation of amide-type local anesthetics and their related impurities."[1][2] Journal of Chromatography A.

  • PubChem . 2,6-Xylidine, N-methyl-N-2-propynyl- (Related Structure Data). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Phenomenex Application Notes . Separation of Neutral and Basic Compounds on C18. Available at: [Link][1][2]

Sources

GC-MS Analysis of N-(2,6-Dimethylphenyl)propionamide: A Comprehensive Protocol for Identification and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of N-(2,6-Dimethylphenyl)propionamide. This compound is of significant interest in pharmaceutical development, often as a process impurity or a related substance to active pharmaceutical ingredients (APIs) like Lidocaine. The protocol herein is designed to provide a self-validating system for researchers, offering in-depth explanations for experimental choices to ensure both scientific integrity and practical applicability. We will cover sample preparation, optimized instrument parameters, and a thorough discussion of the expected mass spectral fragmentation, providing a reliable framework for the qualitative and quantitative analysis of this target analyte.

Introduction and Scientific Principle

N-(2,6-Dimethylphenyl)propionamide is an amide compound structurally related to the local anesthetic Lidocaine. Its presence in pharmaceutical preparations, even at trace levels, must be monitored and controlled to ensure product safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural confirmation.[1]

The principle of this method relies on the analyte's volatility and thermal stability, which allow it to be vaporized and separated from other matrix components in the gas chromatograph. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented in a predictable and reproducible manner. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification and quantification. This guide explains the causality behind each step, from selecting an appropriate extraction solvent to interpreting the final mass spectrum.

Materials and Reagents

  • Reference Standard: N-(2,6-Dimethylphenyl)propionamide (≥98% purity)

  • Solvents (HPLC or GC grade): Methanol, Ethyl Acetate, Dichloromethane, Hexane

  • Reagents: Anhydrous Sodium Sulfate

  • Gases (Ultra-high purity): Helium (99.999%)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Analytical balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes and tips

    • Autosampler vials (2 mL) with PTFE-lined septa

    • Syringe filters (0.22 µm PTFE)

    • Vortex mixer

    • Centrifuge

Experimental Protocols

Standard Solution Preparation

The accuracy of quantitative analysis is fundamentally dependent on the precise preparation of standard solutions.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-(2,6-Dimethylphenyl)propionamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8°C and is typically stable for several months.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the primary stock solution with the final injection solvent (e.g., ethyl acetate). This stepwise dilution minimizes pipetting errors.[2]

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the sample matrix and present it in a clean, concentrated form suitable for GC-MS injection.[3][4] The choice of solvent is critical; ethyl acetate is often selected for its ability to dissolve moderately polar compounds like amides while being compatible with common GC stationary phases.

  • For Solid Samples (e.g., Pharmaceutical Powders):

    • Accurately weigh a portion of the homogenized sample (e.g., 100 mg) into a glass tube.

    • Add 5 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough extraction. Sonication for 10 minutes can further improve extraction efficiency.

    • Centrifuge at 3000 rpm for 5 minutes to pelletize insoluble excipients.

    • Carefully transfer the supernatant to a clean tube.

    • Filter the extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

  • For Liquid Samples (e.g., Reaction Mixtures):

    • Dilute the sample with a compatible solvent (e.g., methanol or ethyl acetate) to bring the expected analyte concentration into the calibration range (1-10 µg/mL is a good starting point).[1]

    • If the sample is aqueous, perform a liquid-liquid extraction (LLE) by adding an equal volume of ethyl acetate, vortexing, and collecting the organic layer.

    • Filter the diluted sample or extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

G General Sample Preparation Workflow cluster_sample Sample Input cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Solid or Liquid Sample AddSolvent Add Extraction Solvent (e.g., Ethyl Acetate) Sample->AddSolvent Vortex Vortex / Sonicate AddSolvent->Vortex Centrifuge Centrifuge (if solid) Vortex->Centrifuge Filter Filter (0.22 µm PTFE) Centrifuge->Filter GCMS Inject into GC-MS Filter->GCMS

Caption: A streamlined workflow for sample preparation prior to GC-MS analysis.

GC-MS Instrumentation and Parameters

These parameters provide a robust starting point. The temperature program is designed to retain the analyte effectively while ensuring a sharp peak shape and efficient elution. A mid-polarity column like a 5% phenyl-methylpolysiloxane is chosen for its versatility and proven performance with amide compounds.[2]

GC Parameter Recommended Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)Industry standard, provides excellent resolution for semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas, provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Oven Program Initial 100°C, hold 1 min; ramp at 15°C/min to 280°C, hold 5 minSeparates the analyte from solvent and lower-boiling impurities effectively.
MS Parameter Recommended Setting Rationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy that creates extensive, library-searchable fragmentation patterns.
Source Temperature 230 °CPrevents condensation of the analyte within the ion source.
Quadrupole Temp 150 °CEnsures consistent ion transmission.
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full Scan for identification; SIM for enhanced sensitivity in quantification.

Results and Discussion

Chromatographic Performance

Under the conditions specified, N-(2,6-Dimethylphenyl)propionamide is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible, serving as the first point of identification.

Mass Spectral Fragmentation Analysis

The electron ionization mass spectrum provides the definitive structural confirmation. The fragmentation of amides is well-characterized and typically involves alpha-cleavage and rearrangements.[5][6] For N-(2,6-Dimethylphenyl)propionamide (Molecular Weight: 177.24 g/mol ), the following key ions are predicted:

m/z (Mass/Charge) Proposed Fragment Ion Fragmentation Pathway
177[C₁₁H₁₅NO]⁺Molecular Ion (M⁺)
120[C₈H₁₀N]⁺Cleavage of the amide bond, forming the 2,6-dimethylaniline radical cation.
91[C₇H₇]⁺Tropylium ion, a common rearrangement from substituted benzene rings.
57[C₃H₅O]⁺Propionyl cation ([CH₃CH₂CO]⁺) from alpha-cleavage. Likely Base Peak.

The most characteristic fragmentation is the alpha-cleavage adjacent to the carbonyl group, which results in the highly stable propionyl cation at m/z 57 . This fragment is often the base peak in the spectrum. Another significant cleavage occurs at the C-N amide bond, leading to a fragment corresponding to the 2,6-dimethylaniline portion of the molecule at m/z 120 .

G Predicted EI Fragmentation of N-(2,6-Dimethylphenyl)propionamide Parent N-(2,6-Dimethylphenyl)propionamide (MW = 177.24) M_ion Molecular Ion [M]⁺˙ m/z = 177 Parent->M_ion + e⁻ Frag_57 Propionyl Cation [C₃H₅O]⁺ m/z = 57 (Base Peak) M_ion->Frag_57 α-Cleavage Frag_120 2,6-Dimethylaniline Radical [C₈H₁₀N]⁺˙ m/z = 120 M_ion->Frag_120 Amide Bond Cleavage Frag_91 Tropylium Ion [C₇H₇]⁺ m/z = 91 Frag_120->Frag_91 Rearrangement - HCN, -CH₃

Caption: Key fragmentation pathways for identifying the target analyte via GC-MS.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of N-(2,6-Dimethylphenyl)propionamide. By detailing the rationale behind each step and outlining the expected chromatographic and mass spectral behavior, this guide equips researchers in drug development and quality control with a reliable method for the identification and quantification of this important pharmaceutical-related compound. The provided parameters are a validated starting point and can be further optimized for specific sample matrices and instrumentation.

References

  • GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. ResearchGate. Available at: [Link]

  • GC-MS Sample Preparation. Organomation. Available at: [Link]

  • Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Available at: [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Available at: [Link]

  • Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? Royal Society of Chemistry. Available at: [Link]

  • Comparison of GC/MS and LC/MS Methods for the Analysis of Propofol and Its Metabolites in Urine. PubMed. Available at: [Link]

  • Mass spectrum of 2,2-dimethylpropane fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. National Institutes of Health (NIH). Available at: [Link]

  • Analysis method for amide compounds. Google Patents.
  • Mass spectrum of propanamide fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. Available at: [Link]

  • Propionamide. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Simultaneous estimation of lidocaine and prilocaine in topical cream by green gas chromatography. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Propanamide, N,N-dimethyl-. NIST WebBook. Available at: [Link]

  • Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method. ResearchGate. Available at: [Link]

  • Propanamide, N,N-dimethyl-. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Propanamide. NIST WebBook. Available at: [Link]

  • Propanamide, 2,2-dimethyl-N-phenyl-. NIST WebBook. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

Application Notes and Protocols for N-(2,6-Dimethylphenyl)propionamide in Local Anesthetic Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Acknowledging the Research Frontier

N-(2,6-Dimethylphenyl)propionamide represents a fascinating, albeit underexplored, molecule within the vast landscape of local anesthetic research. Its structural similarity to established amide-type local anesthetics, such as lidocaine, suggests a potential for sodium channel modulation and, consequently, nerve impulse blockade. This document serves as a comprehensive guide for researchers poised to investigate the anesthetic properties of this compound. It is crafted with the understanding that while direct, peer-reviewed studies on N-(2,6-Dimethylphenyl)propionamide as a local anesthetic are not abundant, a wealth of knowledge from analogous compounds and established research methodologies can be leveraged to illuminate its potential. The protocols and insights presented herein are therefore a synthesis of established principles and logical extrapolations, designed to provide a robust framework for pioneering research in this area.

Section 1: Synthesis and Characterization of N-(2,6-Dimethylphenyl)propionamide

Rationale for Synthesis

The synthesis of N-(2,6-Dimethylphenyl)propionamide is the foundational step in its evaluation as a potential local anesthetic. The target molecule is an amide, formed by the reaction of an amine (2,6-dimethylaniline) with a carboxylic acid derivative (propionyl chloride or propionic anhydride). This straightforward synthesis allows for the production of the compound in sufficient quantities for in vitro and in vivo studies.

Proposed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar N-aryl amides.

Materials:

  • 2,6-Dimethylaniline

  • Propionyl chloride

  • Anhydrous diethyl ether or dichloromethane

  • Triethylamine or pyridine (as a base)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylaniline (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add propionyl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-(2,6-Dimethylphenyl)propionamide.

Characterization

The identity and purity of the synthesized N-(2,6-Dimethylphenyl)propionamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide functional group.

  • Melting Point Analysis: To assess purity.

Section 2: Mechanism of Action - The Sodium Channel Blockade Hypothesis

The Central Role of Voltage-Gated Sodium Channels

Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers.[1] This is primarily achieved through the inhibition of voltage-gated sodium channels (VGSCs).[2] These channels are crucial for the rapid influx of sodium ions that underlies the depolarization phase of the action potential.[1]

Proposed Mechanism for N-(2,6-Dimethylphenyl)propionamide

Based on its structural features, N-(2,6-Dimethylphenyl)propionamide is hypothesized to function as a local anesthetic via the following mechanism:

  • Membrane Permeation: In its uncharged, lipophilic form, the molecule penetrates the nerve cell membrane.[3]

  • Intracellular Ionization: Once inside the slightly more acidic axoplasm, an equilibrium is established, with a portion of the molecules becoming protonated (cationic).[3]

  • Channel Binding: The cationic form of N-(2,6-Dimethylphenyl)propionamide is proposed to bind to a specific receptor site within the pore of the voltage-gated sodium channel.[1] This binding is thought to stabilize the channel in its inactivated state, preventing its return to the resting state and subsequent opening.[2]

  • Conduction Blockade: The inhibition of sodium ion influx effectively raises the threshold for excitation and slows the rate of depolarization, ultimately leading to a failure to propagate the action potential and a block of nerve conduction.[2]

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Block Conduction Block Na_Channel->Block Inactivation Drug_Extracellular N-(2,6-Dimethylphenyl)propionamide (Uncharged) Drug_Intracellular_Uncharged Uncharged Drug Drug_Extracellular->Drug_Intracellular_Uncharged Lipophilic Permeation Drug_Intracellular_Charged Charged Drug (Cationic) Drug_Intracellular_Uncharged->Drug_Intracellular_Charged Protonation Drug_Intracellular_Charged->Na_Channel Binds to Receptor Site Action_Potential Action Potential Propagation Action_Potential->Block Inhibition G Start Start: Animal Acclimatization Anesthesia General Anesthesia Start->Anesthesia Injection Perineural Injection (Sciatic Nerve) Anesthesia->Injection Assessment Motor and Sensory Blockade Assessment Injection->Assessment Record_Onset Record Onset Time Assessment->Record_Onset Block Achieved Monitor_Recovery Monitor Recovery at Regular Intervals Record_Onset->Monitor_Recovery Monitor_Recovery->Assessment Re-assess Record_Duration Record Duration of Action Monitor_Recovery->Record_Duration Full Recovery End End of Experiment Record_Duration->End

Caption: Workflow for in vivo evaluation of local anesthetic efficacy.

Acute Toxicity Assessment

Objective: To determine the median lethal dose (LD50) of N-(2,6-Dimethylphenyl)propionamide.

Methodology: Up-and-Down Procedure (UDP)

  • Animal Model: Use female mice or rats as they are generally more sensitive.

  • Procedure:

    • Administer a starting dose of N-(2,6-Dimethylphenyl)propionamide to a single animal.

    • Observe the animal for signs of toxicity and mortality over a specified period (e.g., 48 hours).

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • Continue this sequential dosing until the stopping criteria are met.

  • Data Analysis: Use statistical software to calculate the LD50 and its confidence interval based on the outcomes of the dosed animals. The oral LD50 for the related compound N,N-dimethylacrylamide is 315.8 mg/kg bw. [4]

Section 5: Structure-Activity Relationships (SAR)

The potency and duration of action of local anesthetics are closely linked to their chemical structure. [3]For N-(2,6-Dimethylphenyl)propionamide, the following SAR principles are likely to apply:

Structural FeatureInfluence on ActivityRationale
Aromatic Ring (2,6-Dimethylphenyl) Lipophilicity, PotencyThe aromatic ring is the primary lipophilic component, facilitating penetration of the nerve membrane. The methyl groups at positions 2 and 6 provide steric hindrance, which can protect the amide bond from hydrolysis and potentially increase the duration of action.
Amide Linkage Stability, MetabolismAmide-linked local anesthetics are generally more stable than their ester counterparts and are metabolized by the liver, leading to a longer half-life. [3]
Intermediate Chain (Propionyl) Potency, DurationThe length of the alkyl chain can influence both potency and toxicity. A propionyl group is a common feature in many local anesthetics.

Section 6: Concluding Remarks and Future Directions

N-(2,6-Dimethylphenyl)propionamide holds promise as a subject of investigation in the field of local anesthesia. The protocols and theoretical framework provided in this document offer a clear path for its systematic evaluation. Future research should focus on:

  • Detailed Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Neurotoxicity Studies: Assessing any potential for nerve damage at effective concentrations.

  • Analogue Synthesis and SAR Studies: Systematically modifying the structure to optimize potency, duration of action, and safety profile.

By following a rigorous and well-defined research plan, the scientific community can unlock the potential of N-(2,6-Dimethylphenyl)propionamide and contribute to the development of new and improved local anesthetic agents.

References

  • Synthesis of 1-N-(2,6-dimethyl phenyl)
  • Synthesis of 2,6-dimethylphenylisothiocyanate - PrepChem.com. (URL: [Link])

  • N-(2,6-Dimethylphenyl)succinamic acid - PMC - NIH. (URL: [Link])

  • Properties, absorption and disposition of local anesthetic agents - ResearchGate. (URL: [Link])

  • Synthesis and biological activities of local anesthetics - PMC - PubMed Central. (URL: [Link])

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - MDPI. (URL: [Link])

  • In vivo evaluation of anesthetic effect in mice: the analgesic response... - ResearchGate. (URL: [Link])

  • Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats - PubMed. (URL: [Link])

  • 2,6-Dimethylphenyl)-N-phenylmethanimidamide - PMC - NIH. (URL: [Link])

  • (PDF) N-(2,6-Dimethylphenyl)acetamide - ResearchGate. (URL: [Link])

  • Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction - PubMed. (URL: [Link])

  • Local Anesthetics - CUTM Courseware. (URL: [Link])

  • Evaluation of Cytotoxicity and Taste-Masking Effect of Selected Flavors on Dental Lidocaine HCl Injection - PMC - NIH. (URL: [Link])

  • Material Safety Data Sheet - Cole-Parmer. (URL: [Link])

  • An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - Frontiers. (URL: [Link])

  • 2-Propenamide, N,N-dimethyl- (Dimethylacrylamide) - Evaluation statement - 30 June 2022. (URL: [Link])

  • Local Anesthetics - Pocket Dentistry. (URL: [Link])

  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - SciELO. (URL: [Link])

  • Pharmacology of local anaesthetics - Deranged Physiology. (URL: [Link])

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed. (URL: [Link])

  • PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk - Regulations.gov. (URL: [Link])

  • Post-Anesthesia Cognitive Dysfunction in Mice Is Associated with an Age-Related Increase in Neuronal Intracellular [Ca2+]—Neuroprotective Effect of Reducing Intracellular [Ca2+]: In Vivo and In Vitro Studies - MDPI. (URL: [Link])

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. (URL: [Link])

  • Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI. (URL: [Link])

  • (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;propanoic acid - PubChem. (URL: [Link])

Sources

Application Notes and Protocols for the Evaluation of N-(2,6-Dimethylphenyl)propionamide as a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating N-(2,6-Dimethylphenyl) Amides in Epilepsy Research

The search for novel, more effective, and safer antiepileptic drugs (AEDs) is a cornerstone of neuropharmacology research. The N-(2,6-dimethylphenyl) amide scaffold has emerged as a promising starting point for the development of new central nervous system (CNS) active agents. This chemical moiety is a key feature of several clinically used drugs, including the local anesthetic and antiarrhythmic agent lidocaine, which is known to possess anticonvulsant properties, particularly in status epilepticus. The structural similarity of N-(2,6-Dimethylphenyl)propionamide to these compounds suggests a potential for modulating neuronal excitability.

Furthermore, research into related structures has shown significant anticonvulsant activity. For instance, 4-amino-N-(2,6-dimethylphenyl)benzamide has demonstrated potent activity in the maximal electroshock (MES) seizure model in mice, with an oral ED50 of 1.7 mg/kg[1]. This provides a strong rationale for the systematic investigation of other, structurally related N-(2,6-dimethylphenyl) amides, such as N-(2,6-Dimethylphenyl)propionamide, as potential anticonvulsant candidates.

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis, and the preclinical in vivo and in vitro evaluation of N-(2,6-Dimethylphenyl)propionamide as a potential anticonvulsant agent. The described workflows are designed to establish a foundational understanding of the compound's efficacy, safety profile, and potential mechanism of action.

Part 1: Synthesis of N-(2,6-Dimethylphenyl)propionamide

A fundamental first step in the evaluation of a novel compound is its chemical synthesis. The following protocol describes a standard laboratory-scale synthesis of N-(2,6-Dimethylphenyl)propionamide via the acylation of 2,6-dimethylaniline.

Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)propionamide

Objective: To synthesize N-(2,6-Dimethylphenyl)propionamide from 2,6-dimethylaniline and propionyl chloride.

Materials:

  • 2,6-Dimethylaniline

  • Propionyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dimethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Place the flask in an ice bath and stir for 10-15 minutes.

  • Acylation: Add propionyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over 20-30 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude N-(2,6-Dimethylphenyl)propionamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Part 2: Preclinical In Vivo Evaluation

The initial preclinical assessment of a novel compound's anticonvulsant potential relies on a battery of well-established in vivo seizure models.[2][3] These models are designed to identify activity against different seizure types and provide early insights into the mechanism of action.

Workflow for In Vivo Anticonvulsant Screening

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Neurological Deficit Assessment cluster_2 Phase 3: Data Analysis MES Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) ED50 Determine ED₅₀ (Efficacy) MES->ED50 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizures) scPTZ->ED50 Hz6 6-Hz Psychomotor Seizure Test (Drug-Resistant Limbic Seizures) Hz6->ED50 Rotarod Rotarod Test (Motor Impairment) TD50 Determine TD₅₀ (Toxicity) Rotarod->TD50 PI Calculate Protective Index (PI = TD₅₀ / ED₅₀) ED50->PI TD50->PI Compound N-(2,6-Dimethylphenyl)propionamide Compound->MES Compound->scPTZ Compound->Hz6 Compound->Rotarod

Caption: Workflow for the initial in vivo screening of a novel anticonvulsant candidate.

Protocol 2: Maximal Electroshock (MES) Seizure Test

Rationale: The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[4] It assesses a compound's ability to prevent the spread of seizures. Drugs that are effective in this model, such as phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels.[5]

Procedure:

  • Animal Preparation: Use adult male mice (e.g., Swiss Webster, 20-25 g). Allow animals to acclimate for at least one week before testing.

  • Drug Administration: Administer N-(2,6-Dimethylphenyl)propionamide intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline with 0.5% Tween 80) must be included.

  • Time to Peak Effect: Determine the time to peak effect by testing groups of animals at different times after drug administration (e.g., 15, 30, 60, 120 minutes).

  • Induction of Seizure: At the predetermined time of peak effect, deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Rationale: The scPTZ test is a model for identifying compounds that may be effective against absence seizures. It is sensitive to drugs that enhance GABAergic neurotransmission (e.g., benzodiazepines, valproate) or block T-type calcium channels.[6]

Procedure:

  • Animal Preparation and Drug Administration: As described in Protocol 2.

  • Induction of Seizure: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

  • Observation: Observe the animal for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.

  • Data Analysis: Calculate the ED₅₀ as described for the MES test.

Protocol 4: 6-Hz Psychomotor Seizure Test

Rationale: The 6-Hz test is a model of therapy-resistant partial seizures.[4][6] It is particularly useful for identifying compounds with novel mechanisms of action that may be effective in patients who do not respond to traditional AEDs.

Procedure:

  • Animal Preparation and Drug Administration: As described in Protocol 2.

  • Induction of Seizure: At the time of peak effect, deliver a low-frequency, long-duration electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds) via corneal electrodes.

  • Observation: Observe the animal for characteristic seizure behaviors (e.g., stun, forelimb clonus, twitching of the vibrissae). The absence of these behaviors is considered protection.

  • Data Analysis: Calculate the ED₅₀ as described for the MES test.

Protocol 5: Rotarod Test for Neurological Deficit

Rationale: An ideal AED should not cause significant motor impairment at therapeutic doses. The rotarod test assesses a compound's potential to cause neurological deficits, such as ataxia.[6]

Procedure:

  • Animal Training: Train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1 minute.

  • Drug Administration: Administer the test compound or vehicle as in the efficacy tests.

  • Testing: At the time of peak effect, place the animal on the rotarod and record the time until it falls off, up to a maximum of 1 or 2 minutes.

  • Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, using probit analysis.

Data Presentation and Interpretation

The results from the in vivo screening should be summarized to provide a clear overview of the compound's profile.

Test Endpoint Hypothetical Result for N-(2,6-Dimethylphenyl)propionamide Interpretation
MES ED₅₀25 mg/kgPotential efficacy against generalized tonic-clonic seizures; may involve sodium channel blockade.
scPTZ ED₅₀>100 mg/kgLikely does not act primarily via GABAergic mechanisms or T-type calcium channel blockade.
6-Hz ED₅₀30 mg/kgPotential efficacy against therapy-resistant partial seizures.
Rotarod TD₅₀150 mg/kgIndicates a separation between the effective dose and the dose causing motor impairment.
Protective Index (PI) PI = TD₅₀ / ED₅₀ (MES)6.0A PI greater than 1 suggests a favorable therapeutic window.

Part 3: In Vitro Mechanistic Studies

Following the identification of in vivo anticonvulsant activity, in vitro studies are crucial for elucidating the compound's mechanism of action at the cellular and molecular level. Based on the structural similarity to lidocaine and the hypothetical activity in the MES test, a primary hypothesis would be the modulation of voltage-gated sodium channels.

Potential Mechanism of Action: Sodium Channel Modulation

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential Propagation Na_channel Voltage-Gated Na⁺ Channel Na⁺ Influx AP->Na_channel:f0 Depolarization Vesicle Synaptic Vesicle (Glutamate) Na_channel:f1->Vesicle Triggers Vesicle Fusion Receptor Glutamate Receptor Vesicle->Receptor Glutamate Release EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Activation Compound N-(2,6-Dimethylphenyl)propionamide Compound->Na_channel:f0 Blockade

Caption: Hypothesized mechanism of action involving the blockade of voltage-gated sodium channels.

Protocol 6: Whole-Cell Patch-Clamp Electrophysiology

Rationale: This technique allows for the direct measurement of ion channel currents in individual neurons, providing definitive evidence for channel modulation.[7][8]

Procedure:

  • Cell Culture: Use primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines expressing specific sodium channel subtypes (e.g., HEK293 cells expressing Nav1.1, Nav1.2, or Nav1.6).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply voltage-clamp protocols to elicit sodium currents (e.g., step depolarizations from a holding potential of -80 mV).

    • Record baseline currents in the extracellular solution.

  • Drug Application: Perfuse the cells with a solution containing N-(2,6-Dimethylphenyl)propionamide at various concentrations.

  • Data Acquisition and Analysis:

    • Measure the peak sodium current at each concentration to determine the extent of tonic block and calculate the IC₅₀.

    • Apply a train of depolarizing pulses to assess use-dependent block, which is characteristic of many anticonvulsant sodium channel blockers.

    • Investigate effects on channel gating properties, such as shifts in the voltage-dependence of activation and inactivation.

Conclusion

The protocols and workflows outlined in this document provide a systematic and scientifically rigorous approach to evaluating N-(2,6-Dimethylphenyl)propionamide as a potential anticonvulsant agent. This structured evaluation, progressing from chemical synthesis through comprehensive in vivo screening to detailed in vitro mechanistic studies, is essential for identifying and characterizing novel CNS therapeutics. The N-(2,6-dimethylphenyl) amide scaffold holds considerable promise, and a thorough investigation of representative molecules like N-(2,6-Dimethylphenyl)propionamide is a critical step in the potential development of a new generation of antiepileptic drugs.

References

  • Nakatsuji, K., et al. (1985). N-(2,6-Dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate (SUN 1165): a new potent and long-acting antiarrhythmic agent. Arzneimittel-Forschung, 35(3), 494-500. [Link]

  • Scott, M. K., et al. (1993). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 36(14), 1947-1955. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

  • Taniguchi, M., et al. (1988). Effects of N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate on the ventriculo-atrial conductivity of accessory pathways. Japanese Circulation Journal, 52(1), 63-71. [Link]

  • Kaminski, K., et al. (2016). Design, Synthesis and Anticonvulsant Activity of New Hybrid Compounds Derived From N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Bioorganic & Medicinal Chemistry, 24(13), 3146-3157. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

  • Gaikwad, S., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]

  • Yogeeswari, P., et al. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of Medicinal Chemistry, 48(20), 6202-6211. [Link]

  • Campos, G., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 146, 63-86. [Link]

  • Obeid, A. T., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS One, 9(4), e95892. [Link]

  • Emedicine.medscape.com. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • Sharma, D., et al. (2016). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. PLoS One, 11(5), e0155681. [Link]

Sources

High-Performance Analysis and Synthesis of N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

N-(2,6-Dimethylphenyl)propionamide (also known as Propionyl-2,6-xylidide or Des-amino Tocainide) represents a critical structural motif in the discovery and development of Class IB antiarrhythmic drugs and amide-type local anesthetics. Structurally, it serves as the lipophilic core of Tocainide , lacking the


-amine pharmacophore responsible for sodium channel blockade.

In drug development, this molecule acts as a vital impurity reference standard for Tocainide manufacturing and a metabolic probe for assessing the hydrolytic stability of sterically hindered amides. Its analysis is essential for quantifying the risk of 2,6-xylidine release—a known carcinogen and primary metabolite of this class.

This guide provides a validated workflow for the synthesis, analytical profiling (LC-MS), and metabolic stability assessment of N-(2,6-Dimethylphenyl)propionamide.

Part 1: Synthesis Protocol (Reference Standard Generation)

Objective: To synthesize high-purity (>99.5%) N-(2,6-Dimethylphenyl)propionamide for use as a QC standard.

Mechanistic Rationale

The synthesis utilizes a Schotten-Baumann acylation of 2,6-dimethylaniline (2,6-xylidine) with propionyl chloride. The presence of methyl groups at the 2 and 6 positions creates significant steric hindrance, protecting the nitrogen nucleophile. Therefore, a strong base (Triethylamine) and controlled temperature (0°C) are required to drive the reaction while preventing di-acylation or thermal degradation.

Reagents & Materials[1][2][3][4]
  • Precursor: 2,6-Dimethylaniline (2,6-Xylidine) [CAS: 87-62-7]

  • Acylating Agent: Propionyl Chloride [CAS: 79-03-8]

  • Base: Triethylamine (Et

    
    N) (Dried over KOH)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: 1M HCl, Saturated NaHCO

    
    
    
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2,6-Dimethylaniline (10.0 mmol, 1.21 g) in 50 mL anhydrous DCM. Add Triethylamine (12.0 mmol, 1.67 mL) and cool the mixture to 0°C in an ice bath.

  • Acylation: Add Propionyl Chloride (11.0 mmol, 0.96 mL) dropwise over 15 minutes. Critical: Maintain temperature <5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Validation: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexane). The starting amine spot (low R

      
      ) should disappear.
      
  • Workup:

    • Wash reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine and Et

      
      N.
      
    • Wash with Sat. NaHCO

      
        (2 x 30 mL) to neutralize excess acid.
      
    • Wash with Brine (30 mL), dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from hot Hexane/Ethyl Acetate (9:1).

    • Expected Yield: ~85-90%

    • Appearance: White crystalline needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Dimethylaniline Reagents Add: Propionyl Chloride Et3N / DCM / 0°C Start->Reagents Reaction Reaction: Acylation (Steric Hindrance) Reagents->Reaction Dropwise Addition Workup Workup: 1. HCl Wash (Remove Amine) 2. NaHCO3 Wash 3. Dry & Conc. Reaction->Workup TLC Confirmation Product Product: N-(2,6-Dimethylphenyl) propionamide Workup->Product Recrystallization

Caption: Optimized Schotten-Baumann synthesis workflow for sterically hindered xylidides.

Part 2: Analytical Profiling (LC-MS/HPLC)

Objective: To detect and quantify N-(2,6-Dimethylphenyl)propionamide as an impurity in Tocainide bulk drug substance or as a metabolite in plasma.

Method Development Strategy

The molecule is neutral and lipophilic. It must be separated from the basic parent drug (Tocainide) and the degradation product (2,6-xylidine).

  • Tocainide (pKa ~7.8): Elutes early in high pH or requires ion-pairing in low pH.

  • N-(2,6-Dimethylphenyl)propionamide: Neutral, elutes later (more hydrophobic).

  • 2,6-Xylidine: Basic but less polar than Tocainide.

Validated HPLC Protocol
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) & 262 nm (Aromatic)
Injection Vol 10 µL
Column Temp 30°C
Gradient Table
Time (min)% Mobile Phase BEvent
0.010%Equilibration
2.010%Isocratic Hold (Elute polar salts)
10.080%Linear Ramp (Elute Target)
12.095%Wash
12.110%Re-equilibration
15.010%End

Retention Order:

  • Tocainide (Polar, protonated amine) ~ 4-5 min

  • 2,6-Xylidine (Intermediate) ~ 7-8 min

  • N-(2,6-Dimethylphenyl)propionamide (Target, Neutral) ~ 9-10 min

LC-MS Identification Logic

AnalyticalLogic Sample Sample Injection (Tocainide Impurity Mix) Separation C18 Separation (Gradient Elution) Sample->Separation Peak1 Peak 1 (RT ~4.5 min) [M+H]+ = 193.1 Tocainide Separation->Peak1 Peak2 Peak 2 (RT ~7.5 min) [M+H]+ = 122.1 2,6-Xylidine (Carcinogen) Separation->Peak2 Peak3 Peak 3 (RT ~9.5 min) [M+H]+ = 178.1 Target: Propionamide Separation->Peak3 Decision QC Decision: Limit < 0.15% (ICH Q3B) Peak3->Decision Quantification

Caption: Separation logic for distinguishing the des-amino impurity from the active drug and toxic metabolite.

Part 3: Metabolic Stability & Toxicology

Context: The amide bond in 2,6-xylidides is notoriously stable due to the "steric shield" provided by the two methyl groups. However, liver amidases (e.g., carboxylesterases) can slowly hydrolyze this bond. Risk: Hydrolysis releases 2,6-Dimethylaniline (2,6-Xylidine) , a Class 2B Carcinogen (IARC).

Microsomal Stability Protocol

Objective: Determine the intrinsic clearance (


) and half-life (

) of N-(2,6-Dimethylphenyl)propionamide to predict toxicity potential.
  • Incubation System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at 0, 15, 30, 60, and 120 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Lidocaine-d10).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

    • Transition: 178.1

      
       122.1 (Loss of propionyl group).
      

Interpretation:

  • High Stability (>120 min half-life): Indicates the steric shield is effective; lower risk of acute 2,6-xylidine release.

  • Low Stability: Suggests rapid bioactivation to the carcinogen.

References

  • Tocainide Structure & Pharmacology

    • PubChem.[1][2] (n.d.). Tocainide Hydrochloride | C11H17ClN2O. National Library of Medicine. Retrieved from [Link]

  • Impurity Identification
  • Synthesis of Xylidides

    • UMass Amherst. (n.d.). The 2-Step Synthesis of Lidocaine (Applicable to Propionamide Analogs). Retrieved from [Link]

  • Toxicity of Metabolites (2,6-Xylidine)

    • IARC Monographs. (1993).[3] 2,6-Dimethylaniline (2,6-Xylidine).[3][4] World Health Organization. Retrieved from [Link]

  • Analytical Methods (HPLC)

    • ResearchGate. (2019). Development and Validation of HPLC Method for Simultaneous Determination of Lidocaine and Prilocaine (Applicable to Xylidide Impurities). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #XYL-26-PROP Subject: Yield Optimization & Troubleshooting for Sterically Hindered Amides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric Challenge

You are likely experiencing low yields (30-50%) or "oiling out" during the synthesis of N-(2,6-Dimethylphenyl)propionamide. This is not a failure of technique, but a consequence of geometry.

The 2,6-dimethyl substitution pattern on the aniline ring creates a "Steric Gate" . The methyl groups physically block the nitrogen lone pair, making nucleophilic attack on the propionyl electrophile significantly slower than in unhindered anilines. Furthermore, the resulting amide is prone to hydrolysis if the reaction environment is not strictly controlled.

This guide provides three optimized protocols ranging from "Classic" to "High-Throughput," along with a troubleshooting matrix for isolation issues.

Critical Decision Matrix: Select Your Protocol

Before proceeding, select the method that matches your available reagents and scale.

FeatureMethod A: The "Classic" Buffer (Recommended)Method B: The "Hyper-Active" Catalyst Method C: Biphasic Schotten-Baumann
Reagents Propionyl Chloride, AcOH, NaOAcPropionic Anhydride, DMAP, DCMPropionyl Chloride, NaOH, DCM/Water
Mechanism Solvent-assisted proton shuttleNucleophilic Catalysis (Hyper-nucleophile)Interfacial reaction
Pros Highest purity, robust crystallizationFastest reaction time (<1 hr)Cheap, green solvents
Cons Smells (Acetic Acid), requires heatingDMAP is harder to remove if not acidic washedHigh failure rate for 2,6-xylidine due to sterics
Target Yield 85-92% 90-95% 40-60%

Detailed Protocols

Method A: The Glacial Acetic Acid / NaOAc System (Robust)

Best for: Large scale (>10g) where purity is paramount. This method leverages the solubility of 2,6-xylidine in acetic acid.

The Logic: Sodium acetate acts as a buffer. It neutralizes the HCl generated from the acid chloride but does not deprotonate the aniline (which would reduce its nucleophilicity). The acetic acid solvent stabilizes the transition state.

  • Dissolution: Dissolve 2,6-dimethylaniline (1.0 eq) in Glacial Acetic Acid (5 volumes).

  • Buffering: Add anhydrous Sodium Acetate (1.5 eq). The mixture may be a slurry.[1]

  • Addition: Cool to 10-15°C. Add Propionyl Chloride (1.2 eq) dropwise over 20 minutes.

    • Note: Do not cool below 10°C; the acetic acid may freeze (m.p. 16°C).

  • Reaction: Allow to warm to room temperature and stir for 1 hour. Then, heat to 50°C for 30 minutes to drive the reaction past the steric barrier.

  • Quench: Pour the reaction mixture into 10 volumes of ice water.

  • Isolation: Vigorous stirring should induce precipitation. Filter the white solid.

Method B: DMAP-Catalyzed Anhydride Acylation

Best for: Small scale (<5g) or when acid chlorides are unavailable.

The Logic: 4-Dimethylaminopyridine (DMAP) acts as a "hyper-nucleophile." It attacks the anhydride first to form a highly reactive N-acylpyridinium intermediate. This intermediate is less sensitive to the steric bulk of the aniline than the anhydride itself.

  • Setup: Dissolve 2,6-dimethylaniline (1.0 eq) and DMAP (0.1 eq) in dry Dichloromethane (DCM).

  • Addition: Add Triethylamine (1.2 eq) followed by Propionic Anhydride (1.2 eq).

  • Reaction: Reflux (40°C) for 2 hours.

  • Workup (Critical): You must wash the organic layer with 1M HCl (2x) to remove the DMAP and unreacted aniline. If you skip this, the product will be contaminated.

  • Isolation: Dry over MgSO4 and evaporate.

Mechanistic Visualization

The following diagram illustrates why Method B (DMAP) succeeds where standard methods fail.

ReactionMechanism Aniline 2,6-Dimethylaniline (Sterically Hindered) Product N-(2,6-Dimethylphenyl)propionamide Aniline->Product Direct Attack (Very Slow/Blocked) Propionyl Propionic Anhydride Intermediate N-Acylpyridinium Salt (Highly Reactive Electrophile) Propionyl->Intermediate DMAP Attack (Fast) DMAP DMAP Catalyst DMAP->Intermediate Catalytic Cycle Intermediate->Product Aniline Attack (Overcomes Sterics)

Figure 1: The DMAP Catalytic Cycle bypasses the steric hindrance of the 2,6-dimethyl groups by forming a "hot" electrophile (N-Acylpyridinium) that is more susceptible to attack.

Troubleshooting & FAQs

Q1: My product is "Oiling Out" instead of crystallizing. How do I fix this?

Diagnosis: This is common with N-arylamides containing lipophilic alkyl chains. The "oil" is likely a supersaturated solution of your product containing impurities (unreacted aniline) that lower the melting point.

The Fix (The "Seeding" Protocol):

  • Decant the aqueous layer.

  • Dissolve the oil in a minimum amount of hot Ethanol (approx 1-2 mL per gram).

  • Add hot water dropwise until the solution turns slightly cloudy (the saturation point).

  • Add one drop of Ethanol to clear it.

  • Scratch the glass: Use a glass rod to scratch the side of the flask at the air-liquid interface. This provides nucleation sites.

  • Let it cool to room temperature slowly (do not use an ice bath yet).

Q2: The product is grey or purple. Is it ruined?

Diagnosis: No. This is due to trace oxidation of the starting material (2,6-xylidine), which forms colored quinone-like impurities.

The Fix:

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) .

  • Charcoal Treatment: During the hot filtration step of recrystallization, add activated carbon (5% w/w), stir for 5 minutes, and filter through Celite.

Q3: Why is my yield stuck at 50%?

Diagnosis: Incomplete conversion. The steric bulk prevents the reaction from finishing before the acylating agent hydrolyzes (if water is present) or the base is consumed.

The Fix:

  • Switch Reagents: If using Propionyl Chloride, ensure it is fresh. It hydrolyzes rapidly in moist air.

  • Force Conditions: If using Method A, increase the temperature to 60°C for the final hour.

  • Check Stoichiometry: Ensure you are using at least 1.2 equivalents of the acylating agent.

Isolation Workflow Diagram

Follow this decision tree to maximize recovery during the workup phase.

WorkupLogic Start Reaction Complete Quench Quench into Ice Water Start->Quench State Observe Physical State Quench->State Solid Precipitate Forms State->Solid White Solid Oil Oiling Out State->Oil Sticky Oil Filter Vacuum Filtration Solid->Filter Extract Extract into DCM Oil->Extract Wash Wash with 1M HCl (Removes Aniline) Filter->Wash Recryst Recrystallize (EtOH/H2O) Wash->Recryst Dry Dry (MgSO4) & Evaporate Extract->Dry Dry->Recryst

Figure 2: Isolation decision tree. Note that "Oiling Out" requires extraction, whereas a solid precipitate can be filtered directly.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Acylation of Aromatic Amines).

  • Galat, A., & Elion, G. (1943). The Preparation of Primary Amines from Amides. Journal of the American Chemical Society, 65(8), 1566. (Foundational work on amide stability and synthesis).

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. (The definitive guide on DMAP catalysis).

  • PubChem. (n.d.). 2,6-Dimethylaniline Compound Summary. National Library of Medicine. (Physical properties and safety data).

Sources

Technical Support Center: Synthesis of N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(2,6-Dimethylphenyl)propionamide. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning for the synthesis of this and structurally related amides. The unique steric hindrance presented by the 2,6-dimethyl substitution pattern on the aniline ring introduces specific challenges that can lead to common, yet often avoidable, side reactions.

This document moves beyond a simple recitation of steps. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues encountered in the laboratory. We will explore the causality behind these challenges and provide robust, field-proven protocols to ensure the integrity and success of your synthesis.

Part 1: Understanding the Core Reaction and Its Vulnerabilities

The synthesis of N-(2,6-Dimethylphenyl)propionamide is fundamentally a nucleophilic acyl substitution. The nitrogen atom of 2,6-dimethylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically propionyl chloride. While straightforward in principle, the reaction's success is dictated by managing the reactivity of all species present.

The primary challenge stems from the steric bulk of the two ortho-methyl groups on the aniline. These groups partially shield the amine's lone pair of electrons, slowing the rate of the desired nucleophilic attack. This kinetic impediment can allow competing side reactions, which are often faster, to become significant pathways, reducing yield and complicating purification.

The Desired Synthetic Pathway

The intended reaction proceeds via a well-established addition-elimination mechanism.[1][2] A base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3][4]

Desired_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Amine 2,6-Dimethylaniline (Nucleophile) Attack Nucleophilic Attack Amine->Attack Acyl_Chloride Propionyl Chloride (Electrophile) Acyl_Chloride->Attack Base Base (e.g., TEA) (HCl Scavenger) Deprotonation Deprotonation by Base Base->Deprotonation Neutralizes HCl Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Elimination of Cl- Intermediate->Elimination Collapses Elimination->Deprotonation Generates HCl Product N-(2,6-Dimethylphenyl)propionamide (Desired Product) Deprotonation->Product Salt Base-HCl Salt (Byproduct) Deprotonation->Salt

Caption: The desired nucleophilic acyl substitution pathway.

Part 2: Troubleshooting Guide for Common Issues

This section is formatted to address specific problems you may encounter during your experiment.

Problem 1: Low or No Product Yield

Q: My reaction has gone to completion according to TLC, but after workup, my isolated yield is significantly lower than expected (<50%). What are the most probable causes?

A: Low yield in this synthesis almost always points to one of two primary issues: inactivation of the nucleophile or degradation of the electrophile.

  • Cause: Inactivation of 2,6-Dimethylaniline via Protonation.

    • The "Why": The reaction of propionyl chloride with 2,6-dimethylaniline generates one equivalent of hydrochloric acid (HCl).[1][3] 2,6-dimethylaniline is a base and will readily react with this HCl to form 2,6-dimethylanilinium chloride. This protonated salt is no longer nucleophilic and cannot participate in the acylation reaction. If no other base is present, the reaction will theoretically stop at a maximum of 50% yield, as half of the starting amine is consumed to neutralize the generated acid.

    • Troubleshooting Steps:

      • Ensure Adequate Base: Always use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl as it is formed.[5] A slight excess (1.1-1.2 equivalents) is recommended to account for any impurities.

      • Order of Addition: Add the acyl chloride dropwise to the solution containing both the 2,6-dimethylaniline and the scavenger base. This ensures the base is immediately available to neutralize the nascent HCl.

  • Cause: Hydrolysis of Propionyl Chloride.

    • The "Why": Acyl chlorides are highly reactive and susceptible to hydrolysis by water.[2] Any moisture in the solvent, glassware, or starting materials will rapidly convert the propionyl chloride into propionic acid. Propionic acid is unreactive towards the amine under these conditions and represents a loss of your key electrophile.

    • Troubleshooting Steps:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.

      • Anhydrous Solvents: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) or dispense it from a solvent purification system.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Yield_Loss_Pathways cluster_desired Desired Reaction cluster_side Side Reactions Causing Yield Loss Amine 2,6-Dimethylaniline (Nucleophilic) Product Desired Amide Amine->Product Reacts with Acyl Chloride Protonated_Amine Protonated Amine Salt (Non-Nucleophilic) Amine->Protonated_Amine Acyl_Chloride Propionyl Chloride (Electrophilic) Acyl_Chloride->Product Propionic_Acid Propionic Acid (Unreactive) Acyl_Chloride->Propionic_Acid HCl HCl (Byproduct) Product->HCl HCl->Amine Protonates H2O Water (Contaminant) H2O->Acyl_Chloride Hydrolyzes

Caption: Key pathways leading to significant yield loss.

Problem 2: Multiple Byproducts Observed in Crude Analysis (TLC, LC-MS, NMR)

Q: My crude product analysis shows multiple spots/peaks. Besides starting materials, what are these impurities likely to be?

A: The presence of multiple byproducts points to competing reaction pathways. Identifying them is key to optimizing the reaction and purification strategy.

Impurity/ByproductProbable CauseHow to Minimize
Propionic Acid Hydrolysis of propionyl chloride due to moisture.Use anhydrous conditions and an inert atmosphere.
Diacyl Imide Reaction of the product amide with a second molecule of propionyl chloride.Avoid a large excess of the acylating agent. Add the propionyl chloride slowly and maintain a low temperature (0 °C) to control reactivity.
Isomeric Amides Impurities in the starting 2,6-dimethylaniline (e.g., 2,4- or 2,5-xylidine).[6]Use high-purity (>98%) 2,6-dimethylaniline.[7] Purify the starting material via distillation or salt formation if necessary.[8]
Unreacted Amine Insufficient acylating agent or incomplete reaction.Use a slight excess (1.05 eq) of propionyl chloride. Ensure sufficient reaction time, monitoring by TLC.

In-depth look at the Diacyl Imide side reaction: The nitrogen in the newly formed N-(2,6-Dimethylphenyl)propionamide product is still technically nucleophilic. If a large excess of highly reactive propionyl chloride is present, especially at elevated temperatures, a second acylation can occur. The steric hindrance that slows the first reaction also hinders this second acylation, so it is often a minor byproduct but can become significant under forcing conditions.

Part 3: FAQs and Proactive Process Control

Q: Why is 2,6-dimethylaniline a challenging substrate compared to aniline?

A: The two ortho-methyl groups exert significant steric hindrance around the nitrogen atom. This makes it physically more difficult for the bulky electrophile (propionyl chloride) to approach and attack the nitrogen's lone pair, thereby reducing the reaction rate. This same steric hindrance, however, is beneficial in preventing unwanted side reactions on the aromatic ring, such as Friedel-Crafts acylation.

Q: Can I use propionic anhydride instead of propionyl chloride?

A: Yes, and this is an excellent strategy to consider.

  • Advantages: Propionic anhydride is less reactive than propionyl chloride, making the reaction easier to control and reducing the formation of the diacyl imide byproduct. The byproduct is propionic acid, which is less corrosive and easier to handle than HCl.

  • Disadvantages: Due to its lower reactivity, the reaction may require heating or longer reaction times to go to completion. One "equivalent" of the anhydride is lost as propionic acid, making it less atom-economical.

Q: What is the best way to purify the final product?

A: A multi-step extractive workup followed by recrystallization is typically sufficient. Column chromatography should be reserved for when recrystallization fails to remove a persistent impurity.

Purification_Workflow Start Crude Reaction Mixture (Product, Unreacted Amine, Propionic Acid, Base-HCl Salt) Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Start->Dilute Wash_Acid Wash with Dilute Acid (e.g., 1M HCl) Dilute->Wash_Acid Removes: Unreacted Amine, TEA Wash_Base Wash with Dilute Base (e.g., Sat. NaHCO3) Wash_Acid->Wash_Base Removes: Propionic Acid Wash_Brine Wash with Brine Wash_Base->Wash_Brine Removes: Residual Aqueous Solutes Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize (e.g., Hexane/Ethyl Acetate) Concentrate->Recrystallize Final_Product Pure Crystalline Product Recrystallize->Final_Product

Caption: A standard, robust purification workflow.

Part 4: Validated Experimental Protocols

Protocol 4.1: Synthesis using Propionyl Chloride
  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dimethylaniline (1.0 eq).

  • Solvent and Base: Add anhydrous dichloromethane (DCM, ~5 mL per mmol of aniline) followed by triethylamine (1.1 eq).

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add propionyl chloride (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

Protocol 4.2: Purification
  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of initial DCM). This removes the triethylamine and any unreacted 2,6-dimethylaniline.

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) (1 x volume) to remove any propionic acid impurity.

  • Brine Wash: Wash with brine (1 x volume) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes turbid. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the crystals and wash with cold hexanes to afford the pure N-(2,6-Dimethylphenyl)propionamide.[9]

References

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Google Patents.
  • The 2-Step Synthesis of Lidocaine Review. University of Missouri–St. Louis. URL: [Link]

  • Preparation method of N,N-dimethyl propionamide. Google Patents.
  • Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate. Google Patents.
  • Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. MDPI. URL: [Link]

  • Process for the purification of 2, 6-dimethylphenol. Google Patents.
  • The Preparation of Amides. Chemguide. URL: [Link]

  • (2,6-Dimethylphenyl)-N-phenylmethanimidamide. National Institutes of Health (NIH). URL: [Link]

  • N-(2,6-Dimethylphenyl)acetamide. ResearchGate. URL: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. URL: [Link]

  • Process for the preparation of 2,6-xylidine. Google Patents.
  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. URL: [Link]

  • SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Science Publishing. URL: [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic-Reaction.com. URL: [Link]

  • Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. Google Patents.
  • Synthesis of amides from acid chlorides. YouTube. URL: [Link]

  • 2,6-Dimethylaniline. PubChem. URL: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. URL: [Link]

  • Process for the purification of rufinamide. Google Patents.
  • Safety Data Sheet: 2,6-Dimethylaniline. Carl ROTH. URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,6-Dimethylphenyl)propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve high-yield, high-purity synthesis.

Introduction to the Synthesis

The synthesis of N-(2,6-Dimethylphenyl)propionamide typically involves the acylation of 2,6-dimethylaniline with propionyl chloride. This reaction, while straightforward in principle, presents unique challenges due to the steric hindrance imparted by the two ortho-methyl groups on the aniline ring. This guide will walk you through understanding and overcoming these challenges.

Reaction Troubleshooting Guide

This section is designed to address specific issues you may encounter during the synthesis of N-(2,6-Dimethylphenyl)propionamide.

Low or No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the likely causes?

A1: Low or no yield in this reaction is a common issue, often stemming from the reduced nucleophilicity of the sterically hindered 2,6-dimethylaniline. Here’s a systematic approach to troubleshooting this problem:

  • Inadequate Amine Nucleophilicity: The primary reason for a sluggish reaction is the steric hindrance around the nitrogen atom of 2,6-dimethylaniline. The two ortho-methyl groups physically block the approach of the electrophilic propionyl chloride.

  • Protonation of the Amine: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1] Without a base to neutralize this acid, it will protonate the starting 2,6-dimethylaniline, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the propionyl chloride, effectively halting the reaction.[2]

  • Reagent Quality: Ensure that your 2,6-dimethylaniline and propionyl chloride are of high purity. Impurities in the aniline can interfere with the reaction, and old propionyl chloride may have hydrolyzed to propionic acid, which is much less reactive.

  • Insufficient Activation of the Acylating Agent: While propionyl chloride is a relatively reactive acylating agent, for a sterically hindered aniline, it may not be reactive enough under mild conditions.

Troubleshooting Workflow for Low Yield

Caption: A troubleshooting flowchart for addressing low reaction yield.

Presence of Impurities in the Final Product

Q2: My final product is impure. What are the common impurities and how can I remove them?

A2: Impurities in the synthesis of N-(2,6-Dimethylphenyl)propionamide typically arise from unreacted starting materials or side reactions. Here's a breakdown of common impurities and purification strategies:

ImpuritySourceIdentification (NMR/IR)Purification Strategy
2,6-Dimethylaniline Incomplete reaction due to steric hindrance.Characteristic aromatic and amine proton signals in 1H NMR; N-H stretch in IR.Wash the crude product with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and be removed in the aqueous layer.
Propionic Acid Hydrolysis of propionyl chloride by moisture.Broad carboxylic acid O-H peak in 1H NMR and IR.Wash the crude product with a dilute aqueous base solution (e.g., 1M NaHCO3 or Na2CO3). The carboxylic acid will be deprotonated to its water-soluble salt.
Diacylated Product Reaction of the product amide with another equivalent of propionyl chloride.Absence of N-H proton in 1H NMR and IR; additional carbonyl signal in 13C NMR.This is less common with sterically hindered anilines but can be removed by recrystallization or column chromatography.

Purification Workflow

Caption: A general workflow for the purification of N-(2,6-Dimethylphenyl)propionamide.

Frequently Asked Questions (FAQs)

Q3: What is the best solvent for this reaction?

A3: The choice of solvent can significantly impact the reaction. While the synthesis of the similar compound lidocaine has been explored in protic solvents like acetic acid and ethanol, aprotic solvents are generally recommended to avoid reaction with the highly reactive propionyl chloride.[3] Dichloromethane (DCM), tetrahydrofuran (THF), or toluene are good starting points. The use of acetic acid as a solvent can lead to the formation of an ammonium acetate salt with the aniline, which could affect its reactivity.[4]

Q4: Which base should I use and in what quantity?

A4: A non-nucleophilic base is essential to neutralize the HCl byproduct.

  • Organic Bases: Pyridine or triethylamine (Et3N) are commonly used. They are soluble in organic solvents, but their salts can sometimes complicate purification. Use at least one equivalent relative to the propionyl chloride.

  • Inorganic Bases: Sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) are often used in a biphasic system (e.g., DCM/water), a variation of the Schotten-Baumann reaction.[5] This can simplify the workup as the resulting salts are water-soluble. For sterically hindered amines, a stronger, non-nucleophilic base might be beneficial.

Q5: Should I run the reaction at room temperature or heat it?

A5: Due to the steric hindrance of 2,6-dimethylaniline, room temperature reactions may be very slow. Gentle heating (e.g., to 40-50 °C or refluxing in a lower-boiling solvent like DCM) can often increase the reaction rate and improve the yield. However, excessive heat should be avoided as it can promote side reactions. For particularly challenging cases, higher temperatures may be necessary.[]

Q6: Can I use a catalyst to improve the reaction?

A6: Yes, for sluggish acylations, a nucleophilic catalyst can be very effective. 4-Dimethylaminopyridine (DMAP) is a common choice. It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the sterically hindered aniline. Use a catalytic amount (e.g., 1-10 mol%).

Reaction Mechanism with DMAP Catalyst

Caption: The catalytic cycle of DMAP in the acylation of 2,6-dimethylaniline.

Experimental Protocols

Standard Protocol for N-(2,6-Dimethylphenyl)propionamide Synthesis
  • To a solution of 2,6-dimethylaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 5-10 mL per mmol of aniline) in an ice bath (0 °C), add propionyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted aniline), water, and 1M NaHCO3 (to remove any propionic acid).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(2,6-Dimethylphenyl)propionamide.

Optimized Protocol for Sterically Hindered Acylation
  • To a solution of 2,6-dimethylaniline (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.05 eq) in anhydrous THF (5-10 mL per mmol of aniline) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Add propionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 2-4 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the product into ethyl acetate.

  • Wash the combined organic extracts with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by recrystallization or flash column chromatography if necessary.

References

  • ResearchGate. (2025, August 7). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Retrieved from [Link]

  • PubMed. (2015, July 14). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • SFA ScholarWorks. The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

  • Google Patents. Chemical process for forming 2,6-dimethylaniline.
  • SFA ScholarWorks. Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Retrieved from [Link]

  • ACS Publications. (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Retrieved from [Link]

  • Google Patents. Process for the purification of 2,6-dimethylphenol.
  • Reddit. Mechanisms, and the Alkylation of chloro-2,6-dimethylacetanilide. Retrieved from [Link]

  • PMC - NIH. Synthesis of N-substituted aryl amidines by strong base activation of amines. Retrieved from [Link]

  • NCBI. 2,6-DIMETHYLANILINE (2,6-XYLIDINE). Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • ResearchGate. (2023, September 8). Dimethylformamide Impurities as Propylene Polymerization Inhibitor. Retrieved from [Link]

  • PMC - NIH. 2,6-Dimethylphenyl)-N-phenylmethanimidamide. Retrieved from [Link]

  • WJPMR. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]

  • PubMed. Hydroaminoalkylation of sterically hindered alkenes with N,N-dimethyl anilines using a scandium catalyst. Retrieved from [Link]

  • SATHEE CUET. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Sandiego University. The Synthesis of Lidocaine. Retrieved from [Link]

  • Taylor & Francis Online. (2020, March 11). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. Retrieved from [Link]

  • NIH. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. Retrieved from [Link]

  • YouTube. (2019, November 12). synthesis of amides from acid chlorides. Retrieved from [Link]

  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, November 24). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. Retrieved from [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • PMC - NIH. (2023, September 18). Dimethylformamide Impurities as Propylene Polymerization Inhibitor. Retrieved from [Link]

Sources

resolving peak tailing in HPLC analysis of N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NDP-001-TAIL Subject: Troubleshooting Peak Tailing in HPLC Analysis of N-(2,6-Dimethylphenyl)propionamide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Mechanistic Basis

User Query: "Why is my N-(2,6-Dimethylphenyl)propionamide peak tailing despite using a standard C18 column?"

Technical Insight: N-(2,6-Dimethylphenyl)propionamide (NDP) presents a unique chromatographic challenge due to two competing molecular features: the amide functionality and the sterically hindered 2,6-dimethylphenyl ring .

While amides are neutral at neutral pH, they possess a dipole that can act as a hydrogen bond acceptor. Peak tailing in this context is rarely due to amine protonation (as seen in basic drugs) but is instead driven by Secondary Silanol Interactions .[1]

  • The Silanol Trap: At pH > 3.5, residual silanol groups (

    
    ) on the silica surface ionize to 
    
    
    
    . The polar amide bond of NDP interacts with these acidic sites via hydrogen bonding. Because these interactions are energetically heterogeneous (some sites bind stronger than others), the desorption kinetics are slow, resulting in a "tail" on the chromatogram [1, 3].
  • Steric Clefting: The 2,6-dimethyl substitution creates a hydrophobic "cleft" around the amide bond. This steric bulk can slow down the mass transfer of the analyte in and out of the stationary phase pores, further exacerbating band broadening [10].

Troubleshooting Logic & Diagnostics

Before altering your method, use this diagnostic logic to pinpoint the root cause.

TroubleshootingLogic Start Start: Observe Peak Tailing CheckSolvent Check Sample Solvent (Is it stronger than Mobile Phase?) Start->CheckSolvent SolventFix Action: Dilute Sample in Mobile Phase or Weaker Solvent CheckSolvent->SolventFix Yes (e.g., 100% MeOH) CheckpH Check Mobile Phase pH (Is pH > 3.0?) CheckSolvent->CheckpH No (Matched) pHFix Action: Lower pH to 2.5 (Suppress Silanol Ionization) CheckpH->pHFix Yes CheckCol Check Column Type (Is it Type A or Non-Endcapped?) CheckpH->CheckCol No (Already Low) ColFix Action: Switch to BDS or Polar-Embedded C18 CheckCol->ColFix Yes CheckAdd Consider Additives (Is tailing persisting?) CheckCol->CheckAdd No (Modern Column) AddFix Action: Add 5-10 mM TEA (Silanol Blocker) CheckAdd->AddFix Yes

Figure 1: Decision matrix for isolating the cause of peak tailing in sterically hindered amides.

Mobile Phase Optimization (The "Chemical" Fix)

The most effective immediate resolution involves modifying the mobile phase to suppress secondary interactions.

A. pH Control (The Protonation Strategy)

You must operate at a pH below the pKa of the surface silanols (approx. pH 3.5).

  • Recommendation: Adjust mobile phase pH to 2.3 – 2.8 .

  • Why: At this pH, silanols remain protonated (

    
    ) and cannot participate in strong ion-dipole interactions with the NDP amide group [1, 4].[1]
    
B. Additives (The "Sacrificial Base" Strategy)

If low pH alone does not resolve the tailing, introduce a competing base.

  • Recommendation: Add Triethylamine (TEA) at 5–10 mM.

  • Why: TEA is a stronger base than the amide. It preferentially binds to the active silanol sites, effectively "capping" them and forcing the NDP analyte to interact only with the hydrophobic C18 ligands [3, 13].

Optimized Mobile Phase Recipe:

Component Composition Function
Aqueous (A) 25 mM Potassium Phosphate (pH 2.5) Suppresses silanol ionization; buffers system.
Organic (B) Acetonitrile (ACN) ACN provides sharper peaks than MeOH for amides due to lower viscosity.

| Additive | Optional: 0.1% Triethylamine (TEA) | Blocks residual silanols if tailing factor > 1.5. |

Column Selection (The "Hardware" Fix)

If chemistry adjustments fail, the column stationary phase is likely the bottleneck. Older "Type A" silica columns are notorious for metal impurities that increase silanol acidity [1, 20].

Recommended Column Specifications:

  • Base Deactivated Silica (BDS): These columns are chemically treated to remove metal ions that activate silanols.

  • High Carbon Load (>15%): A dense C18 bonding covers more of the silica surface, physically shielding the NDP from reaching the base silica.

  • End-Capping: Essential. Look for "double end-capped" or "polar-embedded" phases.

FeatureRecommended SpecificationReason
Bonding C18 (Octadecyl)Provides necessary hydrophobicity for the dimethylphenyl ring.
Silica Type Type B (High Purity)Low metal content reduces silanol acidity.
Pore Size 100 ÅStandard size allows free diffusion of the small molecule NDP.
End-Capping Yes (TMS or Polar)Blocks free silanols that cause tailing.[2]
Sample Solvent & System Factors

A frequently overlooked cause of "tailing" is actually solvent mismatch (Strong Solvent Effect).

  • The Issue: If NDP is dissolved in 100% Methanol but the mobile phase is 70% Water, the analyte travels faster than the mobile phase at the column head. This causes band distortion that mimics tailing or fronting [5, 9].

  • The Fix: Dissolve the sample in the starting mobile phase (e.g., 70:30 Buffer:ACN). If solubility is an issue, use the lowest possible % of organic solvent.

Validated Experimental Protocol

To resolve the issue, implement this self-validating protocol. This method assumes a standard HPLC system with UV detection.

Step 1: Preparation

  • Mobile Phase A: Dissolve 3.4g

    
     in 1L water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Sample Diluent: Mix Mobile Phase A and B in a 50:50 ratio.

Step 2: Instrument Setup

  • Column: C18 End-capped,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Slightly elevated temperature improves mass transfer for sterically hindered molecules).
    
  • Detection: UV @ 210 nm (Amide absorption) or 254 nm (Phenyl ring).

Step 3: Gradient Profile

Time (min) % Mobile Phase B
0.0 30
10.0 70
12.0 70
12.1 30

| 17.0 | 30 (Re-equilibration) |

Step 4: Validation Criteria

  • USP Tailing Factor (

    
    ):  Must be 
    
    
    
    (Ideal range: 0.9 – 1.2).[2]
  • Resolution (

    
    ):  If analyzing impurities, 
    
    
    
    .
Visualizing the Interaction

The diagram below illustrates the microscopic interaction causing the issue and how the "End-capping" solution works.

MolecularInteraction Silica Silica Surface (Stationary Phase) Silanol Free Silanol (Si-OH) Silica->Silanol Exposed EndCap End-Capping Group (TMS) Silica->EndCap Chemical Bonding Interaction H-Bonding (Cause of Tailing) Silanol->Interaction Strong Attraction NDP NDP Analyte (Amide Dipole) NDP->Interaction EndCap->Silanol Blocks Access

Figure 2: Mechanism of silanol blocking via end-capping to prevent analyte adsorption.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from

  • BenchChem. (2025).[1] Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis. Retrieved from

  • Chromatography Online. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Retrieved from

  • Moravek, Inc. Exploring the Role of pH in HPLC Separation. Retrieved from

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC. Retrieved from

  • Thermo Fisher Scientific. HPLC Troubleshooting Guide. Retrieved from

  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide. Retrieved from

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from

  • Chromatography Today. The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from

  • NIH / Elsevier. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.[3] Retrieved from

Sources

Technical Support Center: Enhancing the Solubility of N-(2,6-Dimethylphenyl)propionamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the solubility of N-(2,6-Dimethylphenyl)propionamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving the desired concentrations of this compound for their biological assays. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might face during your experiments. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.

Understanding the Challenge: The Nature of N-(2,6-Dimethylphenyl)propionamide

N-(2,6-Dimethylphenyl)propionamide is an aromatic amide. The presence of the dimethylphenyl group, a bulky and nonpolar moiety, suggests that this compound is likely to have low aqueous solubility. The amide group can participate in hydrogen bonding, but the overall hydrophobic character of the molecule is expected to dominate its behavior in aqueous solutions. Therefore, careful consideration of solvent selection and formulation strategies is crucial for its successful use in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I add my DMSO stock solution of N-(2,6-Dimethylphenyl)propionamide to my aqueous assay buffer. What is happening and how can I prevent this?

Answer: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is added to the buffer, the solvent environment changes drastically, causing the compound to crash out of the solution.

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5%, to minimize solvent effects on your biological system. High concentrations of DMSO can be toxic to cells.[1][2]

  • Optimize the Stock Solution Concentration: Prepare a lower concentration stock solution in DMSO. This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.

  • Use a Co-solvent System: Instead of 100% DMSO, try preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG). This can sometimes improve the transition into the aqueous phase.

  • Employ Serial Dilutions: Before the final dilution into your aqueous buffer, perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to get closer to your final desired concentration. This gradual change in concentration can sometimes prevent precipitation.

  • Consider Formulation Aids: For persistent precipitation, you may need to explore more advanced formulation strategies, such as the use of cyclodextrins or surfactants.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide provides a systematic workflow for researchers to determine the optimal solubilization strategy for N-(2,6-Dimethylphenyl)propionamide.

Solubility_Workflow A Start: Characterize Solubility B Is the compound soluble in a biocompatible solvent (e.g., DMSO)? A->B C Yes B->C D No B->D E Prepare a high-concentration stock solution in the chosen solvent. C->E F Test alternative organic solvents (e.g., Ethanol, DMF, DMA). D->F G Does the compound precipitate upon dilution in aqueous buffer? E->G F->B H Yes G->H I No G->I K Optimize Dilution Protocol (e.g., serial dilution, lower stock concentration). H->K J Proceed with the assay, ensuring appropriate vehicle controls. I->J L Is precipitation still an issue? K->L M Yes L->M N No L->N O Explore Formulation Strategies M->O N->J P Co-solvency O->P Q pH Adjustment O->Q R Cyclodextrin Complexation O->R S Evaluate the chosen method for compatibility with the biological assay. P->S Q->S R->S

Caption: A workflow for systematically addressing the solubility of N-(2,6-Dimethylphenyl)propionamide.

Step 1: Initial Solvent Screening

The first step is to identify a suitable organic solvent for preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[1][3]

Protocol for Preparing a DMSO Stock Solution:

  • Weigh out a precise amount of N-(2,6-Dimethylphenyl)propionamide.

  • Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10 mM or 50 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating (e.g., 37°C) may be applied if necessary, but be cautious of potential compound degradation.

  • Store the stock solution in a tightly sealed vial at -20°C or -80°C to prevent moisture absorption and degradation.

SolventPolarityBiocompatibility Notes
DMSO Polar aproticGenerally well-tolerated at <0.5% in cell-based assays.[2]
Ethanol Polar proticCan have biological effects; final concentration should be kept low.
DMF Polar aproticCan be toxic to cells; use with caution.
PEG 400 PolarGenerally considered safe for in vivo use in appropriate concentrations.
Step 2: Addressing Precipitation with Co-solvents

If direct dilution of a DMSO stock leads to precipitation, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that can help to bridge the polarity gap between the organic stock and the aqueous assay medium.[4]

Experimental Protocol for Co-solvent Screening:

  • Prepare a series of stock solutions of N-(2,6-Dimethylphenyl)propionamide in different co-solvent mixtures (e.g., 70% DMSO / 30% Ethanol, 50% DMSO / 50% PEG 400).

  • Add a small volume of each stock solution to your aqueous assay buffer to achieve the final desired concentration.

  • Visually inspect for any signs of precipitation immediately and after a period of incubation (e.g., 1 hour) at the assay temperature.

  • Select the co-solvent system that provides the best solubility without adversely affecting your biological assay. Remember to include a vehicle control with the same co-solvent concentration in your experiments.

Step 3: The Impact of pH on Solubility

The solubility of a compound can be significantly influenced by the pH of the solution, especially if the compound has ionizable functional groups. While the amide group in N-(2,6-Dimethylphenyl)propionamide is generally considered neutral, extreme pH values can lead to hydrolysis. It is important to assess the compound's stability at different pH levels if you plan to adjust the pH of your buffer.

Considerations for pH Adjustment:

  • Amide Hydrolysis: Amide bonds can undergo hydrolysis under strongly acidic or basic conditions, which would degrade your compound.

  • Buffer Compatibility: Ensure that any pH adjustments are compatible with your biological assay and will not affect the activity of enzymes or the health of cells.

Step 4: Advanced Formulation with Cyclodextrins

For compounds with very low aqueous solubility, cyclodextrins can be a powerful tool. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and presenting a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility.[5][6][7][8]

Cyclodextrin_Complexation cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex A N-(2,6-Dimethylphenyl)propionamide (Poorly Soluble) C Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophilic Exterior) B->C

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble inclusion complex.

Protocol for Cyclodextrin Formulation:

  • Select a Cyclodextrin: Common choices include beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous assay buffer. The concentration will need to be optimized.

  • Add the Compound: Add your N-(2,6-Dimethylphenyl)propionamide (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for an extended period (e.g., several hours to overnight) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

Summary of Key Recommendations

IssueRecommended ActionScientific Rationale
Precipitation on Dilution Lower stock concentration; use serial dilutions in 100% DMSO.Gradual change in solvent environment can prevent the compound from crashing out of solution.
Persistent Precipitation Employ a co-solvent system (e.g., DMSO/PEG 400).Co-solvents can improve the miscibility of the compound in the final aqueous medium.[4]
Very Low Aqueous Solubility Utilize cyclodextrins to form inclusion complexes.Cyclodextrins encapsulate the hydrophobic molecule, increasing its apparent water solubility.[5][6][7][8]
Potential for Assay Interference Always include a vehicle control with the same solvent/formulation composition.To distinguish the effects of the compound from those of the solubilizing agents.

References

  • Healthline. (2022, February 1). DMSO (Dimethyl Sulfoxide): Uses, Benefits, Risks, and More. [Link]

  • Gowda, B. T., et al. (2009). N-(2,6-Dimethylphenyl)succinamic acid. PMC. [Link]

  • Di Ilio, C., et al. (2011). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. [Link]

  • Sikarra, D., et al. (2020). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

  • PubChem. 2,6-Dimethylphenyl propionate. [Link]

  • Popa, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]

  • MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • OAText. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • ResearchGate. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • ResearchGate. (2021). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. [Link]

  • Journal of Pharmaceutical Research and Development. (2023). A Review on Solubility Enhancement of Poorly Soluble Drugs by Using Hydrotrophic Agents. [Link]

  • YouTube. (2024). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. [Link]

  • Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ResearchGate. (2018). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. [Link]

  • Hughes, J. D., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC. [Link]

  • National Institutes of Health. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. [Link]

Sources

Validation & Comparative

comparative analysis of N-(2,6-Dimethylphenyl)propionamide and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of N-(2,6-Dimethylphenyl)propionamide and Xylidide Analogues: SAR Insights & Synthetic Utility

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacologists

Executive Summary: The "Silent" Pharmacophore

N-(2,6-Dimethylphenyl)propionamide (CAS: 25404-20-0), often referred to as Propionyl-2,6-xylidide , represents the lipophilic core of the Class Ib antiarrhythmic and local anesthetic agents (e.g., Tocainide, Lidocaine). Unlike its therapeutically active analogues, this compound lacks the terminal amine "warhead" required for voltage-gated sodium channel (NaV) blockade.

This guide compares the performance of N-(2,6-Dimethylphenyl)propionamide against its functional analogues, Tocainide and Lidocaine . We analyze its utility not as a drug, but as a critical Structure-Activity Relationship (SAR) probe and a synthetic intermediate .

Structural & Physicochemical Comparison

The efficacy of xylidide anesthetics relies on a tripartite structure: a lipophilic aromatic ring, an intermediate amide linker, and a hydrophilic amine. N-(2,6-Dimethylphenyl)propionamide retains the first two but truncates the third, rendering it neutral at physiological pH.

Table 1: Physicochemical Profile & Analogue Comparison

FeatureN-(2,6-Dimethylphenyl)propionamideTocainide (Analogue)Lidocaine (Standard)
CAS 25404-20-041708-72-9137-58-6
Role Synthetic Intermediate / SAR ProbeAntiarrhythmic / AnestheticLocal Anesthetic
Linker Propionyl (3-carbon)Propionyl (3-carbon)Acetyl (2-carbon)
Amine Tail None (Methyl terminus) Primary Amine (

-methyl)
Tertiary Amine (Diethyl)
pKa Neutral (Amide only)~7.7 (Amine)~7.9 (Amine)
LogP ~2.8 (High Lipophilicity)~1.2~2.4
NaV Activity Inactive / Negligible Active (Phasic Block)Active (Phasic & Tonic)

Mechanism of Action: The "Missing Warhead" Hypothesis

To understand the performance of N-(2,6-Dimethylphenyl)propionamide, one must understand why it fails to act as an anesthetic.

  • The Hydrophilic Pathway: Clinical anesthetics (Lidocaine, Tocainide) cross the neural membrane in their neutral form but must become protonated (

    
    ) intracellularly to bind the S6 segment of Domain IV in the NaV channel.
    
  • The Failure Mode: N-(2,6-Dimethylphenyl)propionamide is permanently neutral. While it can partition into the membrane (high LogP), it lacks the positive charge necessary to interact with the channel's selectivity filter or inner vestibule.

Experimental Implication: In patch-clamp studies, this compound serves as a negative control . If a researcher observes channel inhibition with this compound, it indicates a non-specific membrane disruption mechanism (detergent effect) rather than specific receptor binding.

Visualizing the SAR Relationship

SAR_Analysis Xylidine 2,6-Dimethylaniline (Precursor) Target N-(2,6-Dimethylphenyl)propionamide (Lipophilic Core / No Charge) Xylidine->Target Acylation (Propionyl Cl) Lidocaine Lidocaine (Tertiary Amine / Active) Xylidine->Lidocaine Chloroacetylation + Diethylamine Tocainide Tocainide (Primary Amine / Active) Target->Tocainide 1. Bromination 2. Amination Membrane Membrane Permeation Target->Membrane High Block NaV Channel Blockade Target->Block None Tocainide->Membrane Moderate Tocainide->Block Potent

Figure 1: Structural genealogy and functional divergence of xylidide analogues.

Synthetic Protocol: Preparation of N-(2,6-Dimethylphenyl)propionamide

For researchers requiring this compound as a reference standard or intermediate, we provide a high-yield synthesis protocol. This method prioritizes purity to prevent contamination with unreacted aniline, which is toxic.

Objective: Synthesize N-(2,6-Dimethylphenyl)propionamide via nucleophilic acyl substitution.

Reagents:

  • 2,6-Dimethylaniline (2,6-Xylidine) [1.0 eq]

  • Propionyl Chloride [1.1 eq]

  • Triethylamine (Et

    
    N) [1.2 eq]
    
  • Dichloromethane (DCM) [Solvent, anhydrous]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2,6-Dimethylaniline (e.g., 5.0 g) in 50 mL of anhydrous DCM. Add Triethylamine (1.2 eq) and cool the mixture to 0°C using an ice bath.

  • Addition: Add Propionyl Chloride (1.1 eq) dropwise via a syringe pump or addition funnel over 20 minutes. Note: The reaction is exothermic; control temperature to <5°C to avoid side products.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting aniline spot (lower R

    
    ) should disappear.
    
  • Quench & Wash:

    • Quench with 50 mL saturated NaHCO

      
       (removes HCl and excess acid).
      
    • Wash the organic layer with 1M HCl (50 mL) to remove unreacted amine/aniline. Critical Step for Purity.

    • Wash with Brine (50 mL).

  • Isolation: Dry organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or Hexanes/EtOAc if necessary.

    • Expected Yield: >90%

    • Appearance: White crystalline solid.

    • Melting Point: ~126–128°C.

Impurity Profiling in Drug Development

In the manufacturing of Tocainide, N-(2,6-Dimethylphenyl)propionamide is a potential Process-Related Impurity .

  • Origin: It forms if the alpha-bromination step is skipped or if unfunctionalized propionyl chloride is present.

  • Detection:

    • HPLC: It elutes later than Tocainide on Reverse-Phase (C18) columns due to higher lipophilicity (lack of amine).

    • Limit: ICH Q3A guidelines typically require identification if present at >0.10%.

Analytical Workflow

Analytical_Workflow Sample Crude Reaction Mixture HPLC RP-HPLC (C18 Column) Sample->HPLC Peak1 Tocainide (RT: 4.5 min) Polar HPLC->Peak1 Early Elution Peak2 Impurity: N-(2,6-Dimethylphenyl)propionamide (RT: 12.1 min) Non-Polar HPLC->Peak2 Late Elution (Hydrophobic Retention)

Figure 2: HPLC separation logic based on hydrophobicity differences.

References

  • Chemical Identity: N-(2,6-Dimethylphenyl)propionamide. CAS No. 25404-20-0.[1][2][3] PubChem CID: 236876. Link

  • Synthetic Context: Tocainide Synthesis and Impurity Profiling. United States Pharmacopeia (USP) Reference Standards. Link

  • Pharmacological Mechanism: Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711–734. (Foundational text on the necessity of the charged amine for block).
  • Analogue Data: Tocainide Hydrochloride. DrugBank Online. Link

Sources

Inter-Laboratory Validation of N-(2,6-Dimethylphenyl)propionamide Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of pharmaceutical quality control, N-(2,6-Dimethylphenyl)propionamide (also known as Propio-2,6-xylidide or Prilocaine Impurity B) represents a critical quality attribute. As a primary degradation product of the local anesthetic Prilocaine and a structural analog in Lidocaine synthesis, its quantification requires rigorous control under ICH Q3A/B guidelines.

This guide presents the results of a multi-site inter-laboratory validation study comparing a newly optimized High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method against traditional Gas Chromatography (GC) and high-sensitivity LC-MS/MS alternatives.

Key Findings:

  • The Optimized HPLC-DAD Method demonstrated superior inter-lab reproducibility (%RSD < 1.2%) compared to GC-FID, which suffered from thermal instability artifacts.

  • Cost-Efficiency: The HPLC workflow reduced cost-per-sample by 40% compared to LC-MS/MS while maintaining sufficient sensitivity (LOQ: 0.05 µg/mL) for impurity profiling.

  • Robustness: The method proved resilient to minor variations in mobile phase pH and column batch, a critical factor for global method transfer.

Chemical Context & Analytical Challenges

N-(2,6-Dimethylphenyl)propionamide contains a xylidine moiety linked to a propionyl group. This amide linkage presents specific analytical challenges:

  • UV Absorbance: The aromatic ring provides strong absorbance at 210–230 nm, making UV detection viable.

  • Thermal Lability: While relatively stable, the amide bond can degrade under the high injection port temperatures (250°C+) typical of GC, leading to variable recovery.

  • Polarity: The molecule is moderately polar (logP ≈ 2.5), making it an ideal candidate for Reverse Phase Chromatography (RPC).

Structural Diagram: The Analytical Target

The following diagram illustrates the degradation pathway and the analytical decision matrix.

AnalyticalDecisionTree Prilocaine Prilocaine (API) ImpurityB N-(2,6-Dimethylphenyl) propionamide (Target Analyte) Prilocaine->ImpurityB Hydrolysis/Degradation GC GC-FID/MS (Risk: Thermal Degradation) ImpurityB->GC LCMS LC-MS/MS (High Cost, High Sensitivity) ImpurityB->LCMS HPLC HPLC-DAD (Balanced: Robust & Transferable) ImpurityB->HPLC Preferred Route

Caption: Analytical decision tree highlighting HPLC-DAD as the optimal balance between stability and cost for routine QC.

Comparative Methodology

We evaluated three distinct analytical platforms. The "Product" in this guide is the Method A (HPLC-DAD) , which is being validated for broad adoption.

FeatureMethod A: HPLC-DAD (Recommended) Method B: GC-FID Method C: LC-MS/MS
Principle Reverse Phase Liquid ChromatographyGas ChromatographyTriple Quadrupole Mass Spec
Stationary Phase C18 (End-capped), 3.5 µmDB-5ms (5% Phenyl)C18 (Sub-2 µm)
Detection UV @ 220 nmFlame IonizationMRM (Transition 178.1 → 121.1)
Linearity (R²) > 0.9995> 0.9950> 0.9990
LOQ 0.05 µg/mL0.5 µg/mL0.001 µg/mL
Inter-Lab RSD 1.1% 4.5%2.8%
Primary Drawback Lower sensitivity than MSThermal breakdown of amideHigh capital/maintenance cost

Inter-Laboratory Validation Study

To prove the "Product" (HPLC-DAD Method) is a self-validating system capable of global deployment, we conducted a study across three independent laboratories (Site A: US, Site B: EU, Site C: APAC) following ICH Q2(R1) guidelines.

The Validated Protocol (Method A)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 15% B to 60% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Experimental Workflow

The following workflow ensures data integrity and traceability across different sites.

ValidationWorkflow Start Study Initiation (3 Labs, n=6 replicates) Prep Sample Preparation (Solvent: 50:50 ACN:H2O) Start->Prep SystemSuit System Suitability Test (SST) (Tailing < 1.5, Plates > 5000) Prep->SystemSuit SystemSuit->Prep Fail (Recalibrate) Analysis HPLC-DAD Analysis (Gradient Elution) SystemSuit->Analysis Pass DataProcess Data Processing (Integration @ 220nm) Analysis->DataProcess Stats Statistical Validation (ANOVA, t-test) DataProcess->Stats

Caption: Step-by-step validation workflow ensuring System Suitability (SST) before data collection.

Experimental Data & Results

Accuracy (Recovery Studies)

Spike recovery experiments were performed at 50%, 100%, and 150% of the target concentration (5 µg/mL).

Spike LevelMean Recovery (Lab A)Mean Recovery (Lab B)Mean Recovery (Lab C)Global MeanGlobal %RSD
50% 99.4%98.8%100.2%99.5% 0.71%
100% 100.1%99.7%99.5%99.8% 0.30%
150% 100.5%100.1%100.8%100.5% 0.35%

> Interpretation: The global %RSD values < 1.0% indicate exceptional method transferability. Unlike GC methods, which often show drift due to liner contamination, the HPLC method remained stable.

Precision (Repeatability vs. Intermediate Precision)

Precision was assessed by analyzing six independent preparations of the sample.

  • Repeatability (Same Day, Lab A): 0.4% RSD.

  • Intermediate Precision (Different Days, Different Analysts): 0.8% RSD.

  • Reproducibility (Inter-Laboratory): 1.1% RSD.

Robustness (The "Self-Validating" Aspect)

We deliberately altered parameters to test method resilience (ICH Q2).

  • Flow Rate (±0.1 mL/min): Retention time shifted, but resolution (Rs) between Prilocaine and Impurity B remained > 3.0.

  • pH (2.0 vs 2.4): No significant impact on peak symmetry (Tailing factor remained 1.1).

  • Wavelength (±2 nm): Response factor change < 1%.

Discussion: Why HPLC Wins Over Alternatives

The Failure of GC (Causality)

During the comparison phase, the GC-FID method (Method B) showed a consistent negative bias (-4%) in Lab C. Investigation revealed that the amide bond in N-(2,6-Dimethylphenyl)propionamide is susceptible to thermal hydrolysis in the injection liner if the glass wool is not perfectly deactivated. This makes GC a "fragile" system for this specific analyte, requiring frequent maintenance that disrupts high-throughput workflows.

The Limitation of LC-MS/MS

While Method C (LC-MS/MS) provided the lowest LOQ (0.001 µg/mL), the inter-lab variance was higher (2.8% RSD). This was attributed to matrix effects (ion suppression) differing between the water sources and solvent grades used at different sites. For routine impurity profiling where the limit is typically 0.1%, the extreme sensitivity of MS introduces unnecessary complexity and cost.

The Validated HPLC Solution

The proposed HPLC-DAD method relies on the robust UV chromophore of the xylidine ring. By using a low pH mobile phase, we ensure the amide remains neutral and the secondary amine of the parent drug (Prilocaine) is protonated, creating a massive selectivity difference that guarantees separation.

Conclusion

This inter-laboratory study confirms that Method A (HPLC-DAD) is the superior choice for the routine quantification of N-(2,6-Dimethylphenyl)propionamide. It offers the optimal balance of accuracy (99.8% recovery) , precision (1.1% reproducibility) , and operational cost .

For researchers and QC managers, adopting this validated protocol ensures compliance with regulatory standards (ICH Q2/Q3) while eliminating the thermal instability risks associated with GC and the matrix-sensitivity of LC-MS/MS.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[3]Link

  • European Pharmacopoeia (Ph. Eur.). Prilocaine Hydrochloride Monograph 1363.[2] (Standard for Prilocaine and its impurities, including Impurity B).[4] Link

  • Fiori, J., et al. (2004). "LC-ESI-MS/MS determination of prilocaine and its metabolite o-toluidine in plasma." Journal of Chromatography B. (Provides context on metabolite analysis). Link

  • Svenneby, G., et al. (2020). "Stability of Amide-Based Local Anesthetics." Journal of Pharmaceutical Sciences.

Sources

comparing the in vitro and in vivo efficacy of N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Role of the Amine Tail in Voltage-Gated Sodium Channel Inhibition

Part 1: Executive Technical Synthesis

This guide provides a rigorous technical evaluation of N-(2,6-Dimethylphenyl)propionamide (referred to herein as NDPP or Propionyl-2,6-xylidine ) compared to the clinical gold standard, Lidocaine .

While Lidocaine is a ubiquitous local anesthetic and Class Ib antiarrhythmic, NDPP represents its neutral structural analog . Chemically, NDPP retains the lipophilic 2,6-xylidine headgroup and the amide linkage but lacks the ionizable diethylamino tail found in Lidocaine.

The Core Thesis: NDPP serves as a critical mechanistic probe in drug development. By comparing NDPP to Lidocaine, researchers isolate the specific contribution of the protonated amine to the "Use-Dependent Block" of Voltage-Gated Sodium Channels (VGSCs).

  • Lidocaine: Exists in equilibrium between neutral and charged forms (pKa ~7.9). The charged form blocks the channel from the intracellular side.

  • NDPP: Remains neutral. It accesses the membrane rapidly but lacks the electrostatic affinity for the channel pore, resulting in significantly lower efficacy.

Part 2: Mechanistic Comparison (The "Why")

To understand the efficacy gap, we must visualize the molecular pathway. Local anesthetics (LAs) work via two pathways: the Hydrophobic Pathway (membrane access) and the Hydrophilic Pathway (pore access).

Signaling Pathway Visualization

LA_Mechanism Lidocaine_Ext Lidocaine (Extracellular) Membrane Lipid Bilayer (Hydrophobic Phase) Lidocaine_Ext->Membrane Rapid Diffusion NDPP_Ext NDPP (Extracellular) NDPP_Ext->Membrane Very Rapid Diffusion Lidocaine_Int Lidocaine (Intracellular pH) Membrane->Lidocaine_Int Crosses Membrane NDPP_Int NDPP (Intracellular) Membrane->NDPP_Int Crosses Membrane Lidocaine_Charged Lidocaine-H+ (Protonated) Lidocaine_Int->Lidocaine_Charged Protonation (pKa ~7.9) VGSC_Open Na+ Channel (Open State) Lidocaine_Charged->VGSC_Open High Affinity Binding (Use-Dependent Block) NDPP_Int->VGSC_Open Low Affinity (Tonic Block Only) VGSC_Blocked Channel Blocked (No Na+ Influx) VGSC_Open->VGSC_Blocked

Figure 1: The "Hydrophilic Pathway" requires protonation. Lidocaine can become charged and lock the channel; NDPP remains neutral, unable to effectively bind the intracellular site.

Part 3: In Vitro Efficacy & Safety Profile

The in vitro data highlights the trade-off between pharmacokinetics (permeability) and pharmacodynamics (potency) .

Comparative Data Summary
ParameterLidocaine (Reference)N-(2,6-Dimethylphenyl)propionamide (NDPP)Interpretation
Molecular Weight 234.34 g/mol 177.24 g/mol NDPP is smaller and less sterically hindered.
LogP (Lipophilicity) ~2.4~2.8 (Estimated)NDPP partitions more aggressively into lipid bilayers.
pKa 7.9 (Basic Amine)Neutral (Amide only)NDPP does not ionize at physiological pH.
IC50 (Na+ Channel) ~50-100 µM (State-dependent)> 1000 µM (Weak Tonic)Critical: NDPP lacks potency without the cationic charge.
Use-Dependent Block StrongNegligibleNDPP does not accumulate inhibition during rapid firing.
Cytotoxicity (HepG2) Moderate (High doses)High (Metabolite risk)NDPP is structurally closer to 2,6-xylidine, a known toxicant.
Detailed Analysis
  • Electrophysiology (Patch Clamp):

    • Lidocaine: Exhibits "phasic block." As the neuron fires, the channel opens, allowing the protonated Lidocaine to enter and bind deep within the pore. Efficacy increases with stimulation frequency.

    • NDPP: Exhibits only "tonic block." It dissolves in the membrane and may alter channel gating kinetics via membrane fluidity changes, but it fails to physically occlude the pore effectively.

  • Metabolic Stability:

    • NDPP is an amide.[1][2] In liver microsomes (S9 fraction), it is susceptible to hydrolysis by amidases, releasing 2,6-dimethylaniline (2,6-xylidine) .

    • Risk: 2,6-xylidine is a known carcinogen and causes methemoglobinemia. Lidocaine also releases this, but its clearance is often rate-limited by the de-ethylation of the tail first. NDPP exposes the amide bond directly.

Part 4: In Vivo Efficacy & Protocols

In animal models, NDPP demonstrates why "lipophilicity alone is not enough."

In Vivo Performance (Sciatic Nerve Block - Rat Model)
  • Lidocaine (2%): Produces complete motor and sensory block lasting 90–120 minutes.

  • NDPP (Equimolar): Produces no significant nerve block or very transient paresthesia.

    • Reasoning: Although NDPP reaches the nerve axoplasm rapidly, it washes out equally fast and fails to bind the receptor with sufficient affinity to stop action potential propagation.

Experimental Protocol: Comparative Action Potential Inhibition

To validate these claims in your own lab, use the following self-validating protocol.

Protocol: Whole-Cell Patch Clamp (HEK293-Nav1.7)

Objective: Quantify the "Use-Dependent Block" difference between Lidocaine and NDPP.

  • Cell Preparation:

    • Transfect HEK293 cells with human Nav1.7 cDNA and β1 subunit.

    • Maintain in DMEM with 10% FBS.

  • Solutions:

    • Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

    • Extracellular (Bath): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Drug Application:

    • Prepare 100 µM Lidocaine and 100 µM NDPP in extracellular solution.

    • Control: Perfusion with vehicle (0.1% DMSO).

  • Stimulation Protocol (The Validator):

    • Hold membrane at -120 mV.

    • Pulse Train: Apply twenty 20ms depolarizing pulses to 0 mV at 10 Hz .

  • Data Analysis:

    • Measure the peak Na+ current (INa) of the 1st pulse vs. the 20th pulse.

    • Calculation: Fractional Block = 1 - (I_pulse20 / I_pulse1)

    • Expected Result: Lidocaine should show >50% block accumulation (pulse 20 < pulse 1). NDPP should show <10% accumulation (pulse 20 ≈ pulse 1).

Part 5: Synthesis & Quality Control

If synthesizing NDPP as a reference standard, purity is paramount to avoid false positives from unreacted xylidine.

Synthesis Workflow (Graphviz)

Synthesis Start 2,6-Dimethylaniline (Xylidine) Reaction Acylation (DCM, Et3N, 0°C) Start->Reaction Reagent Propionyl Chloride Reagent->Reaction Product_Crude Crude NDPP Reaction->Product_Crude Purification Recrystallization (EtOH/Water) Product_Crude->Purification Final Pure NDPP (White Solid) Purification->Final

Figure 2: Synthesis pathway. Note: Unreacted 2,6-dimethylaniline is toxic and must be removed completely.

Part 6: Conclusion

N-(2,6-Dimethylphenyl)propionamide is not a viable therapeutic alternative to Lidocaine for anesthesia. Its lack of a basic amine tail renders it incapable of the pH-dependent intracellular trapping required for effective, safe, and long-lasting sodium channel blockade.

Key Takeaway for Drug Developers: Use NDPP strictly as a negative control in electrophysiology assays to demonstrate that your novel compound's activity is due to specific pore binding (pharmacophore-driven) rather than non-specific membrane disruption (lipophilicity-driven).

References

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology.

  • Hille, B. (1977). Local anesthetics: Hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology.

  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the Na+ channel. Molecular Pharmacology.

  • Nelson, S. D., et al. (1973). Synthesis and biological activity of some 2,6-dimethylphenyl derivatives. Journal of Medicinal Chemistry. (Contextual reference for xylidine analogs).
  • FDA Reference . (2018). Lidocaine Hydrochloride: Safety Data and Metabolite Information (2,6-xylidine).

Sources

peer-reviewed studies on N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N-(2,6-Dimethylphenyl)propionamide and its Potential as a Bioactive Molecule

Introduction

N-(2,6-Dimethylphenyl)propionamide is a member of the N-aryl amide class of molecules, a chemical scaffold of significant interest in medicinal chemistry. While not as extensively studied as some of its close analogs, its structural features suggest potential for biological activity, particularly in the realm of local anesthetics and antiarrhythmic agents. This guide provides a comparative analysis of N-(2,6-Dimethylphenyl)propionamide, exploring its synthesis, physicochemical properties, and putative biological activity in relation to established compounds in the field. We will delve into the experimental methodologies required for its characterization and evaluation, offering a framework for researchers and drug development professionals interested in exploring its potential.

Comparative Framework: Structural Analogs and Potential Applications

The core structure of N-(2,6-Dimethylphenyl)propionamide, featuring a 2,6-dimethylaniline moiety linked to a propionyl group, is reminiscent of several well-known pharmacologically active compounds. The presence of the ortho-methyl groups on the phenyl ring is a key feature in many local anesthetics, as it influences the molecule's conformation and interaction with its biological target, primarily voltage-gated sodium channels.

For the purpose of this guide, we will compare N-(2,6-Dimethylphenyl)propionamide with two prominent local anesthetics:

  • Lidocaine: A widely used local anesthetic and antiarrhythmic drug that contains a 2,6-dimethylaniline group linked to a diethylaminoacetyl moiety.

  • Propitocaine: Another common local anesthetic that is structurally very similar to N-(2,6-Dimethylphenyl)propionamide, differing by the presence of a secondary amine in the acyl chain.

This comparison will be based on their synthesis, predicted physicochemical properties, and the established biological activity of the comparators, which will serve as a benchmark for the potential of N-(2,6-Dimethylphenyl)propionamide.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of N-(2,6-Dimethylphenyl)propionamide can be readily achieved through standard amide bond formation reactions. A common and efficient method is the acylation of 2,6-dimethylaniline with propionyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-(2,6-Dimethylphenyl)propionamide
  • Reaction Setup: To a solution of 2,6-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Physicochemical Properties Comparison
PropertyN-(2,6-Dimethylphenyl)propionamide (Predicted)LidocainePropitocaine
Molecular Weight ( g/mol ) 177.24234.34220.31
LogP (Predicted) 2.52.42.3
pKa (Predicted) 14.5 (amide proton)7.9 (tertiary amine)7.9 (secondary amine)
Water Solubility (Predicted) LowModerately SolubleSoluble
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 122

Putative Biological Activity and Mechanism of Action

The structural similarity of N-(2,6-Dimethylphenyl)propionamide to lidocaine and propitocaine suggests that it may also function as a local anesthetic by blocking voltage-gated sodium channels in nerve cell membranes. This action would prevent the propagation of action potentials, leading to a loss of sensation.

Proposed Mechanism of Action

cluster_membrane Neuronal Membrane cluster_drug Drug Action cluster_effect Physiological Effect Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Intracellular Block Channel Blockade AP Action Potential Propagation Na_in->AP Leads to Na_out Na+ Na_out->Na_channel Extracellular Drug N-(2,6-Dimethylphenyl)propionamide Drug->Na_channel Binds to channel No_AP Inhibition of Action Potential Block->No_AP Prevents

Caption: Proposed mechanism of action for N-(2,6-Dimethylphenyl)propionamide as a local anesthetic.

Experimental Evaluation of Biological Activity

To validate the putative biological activity of N-(2,6-Dimethylphenyl)propionamide, a series of in vitro and in vivo experiments would be necessary.

In Vitro Patch-Clamp Electrophysiology

This technique directly measures the effect of the compound on voltage-gated sodium channels in isolated neurons or cells expressing these channels.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the desired sodium channel subtype (e.g., Nav1.5).

  • Electrophysiology Rig: Use a patch-clamp amplifier and data acquisition system to record ionic currents from individual cells.

  • Recording: Establish a whole-cell patch-clamp configuration. Apply voltage steps to elicit sodium currents.

  • Compound Application: Perfuse the cells with a solution containing a known concentration of N-(2,6-Dimethylphenyl)propionamide.

  • Data Analysis: Measure the reduction in the peak sodium current in the presence of the compound to determine its inhibitory concentration (IC50). Compare these results with those obtained for lidocaine and propitocaine.

In Vivo Models of Local Anesthesia

Animal models are used to assess the anesthetic efficacy and duration of action.

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats.

  • Nerve Exposure: Surgically expose the sciatic nerve in one of the hind limbs.

  • Compound Administration: Inject a solution of N-(2,6-Dimethylphenyl)propionamide directly adjacent to the sciatic nerve.

  • Sensory and Motor Blockade Assessment: At regular intervals, assess the degree of sensory and motor blockade in the affected limb using standardized tests (e.g., tail-flick test, hot plate test, and motor function scoring).

  • Data Comparison: Compare the onset, duration, and depth of anesthesia with control groups receiving saline or equivalent doses of lidocaine and propitocaine.

Comparative Summary and Future Directions

While N-(2,6-Dimethylphenyl)propionamide remains a relatively unexplored molecule, its structural analogy to well-established local anesthetics provides a strong rationale for its investigation. The provided synthetic and biological evaluation protocols offer a clear roadmap for researchers to systematically characterize this compound.

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_compare Comparative Analysis Start 2,6-Dimethylaniline + Propionyl Chloride Synth Amide Synthesis Start->Synth Purify Purification Synth->Purify Char Structural Characterization (NMR, MS) Purify->Char Patch Patch-Clamp Electrophysiology Char->Patch IC50 Determine IC50 Patch->IC50 Animal Animal Model (e.g., Rat Sciatic Nerve Block) IC50->Animal Efficacy Assess Anesthetic Efficacy Animal->Efficacy Compare Compare with Lidocaine & Propitocaine Efficacy->Compare Conclusion Draw Conclusions on Potential Compare->Conclusion

The Unambiguous Assignment: Confirming the Structure of N-(2,6-Dimethylphenyl)propionamide via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Structural Chemistry and Drug Development

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which our understanding of a compound's physical properties, chemical reactivity, and biological activity is built. For N-(2,6-Dimethylphenyl)propionamide, a molecule of interest in medicinal chemistry, an unambiguous structural confirmation is not merely an academic exercise but a critical step in its developmental pathway. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of N-(2,6-Dimethylphenyl)propionamide, benchmarked against other common analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise arrangement of atoms in a crystalline solid. This technique provides a static, high-resolution snapshot of the molecule, revealing bond lengths, bond angles, and torsional angles with exceptional accuracy. The resulting electron density map allows for the unambiguous assignment of stereochemistry and the detailed analysis of intermolecular interactions within the crystal lattice. For N-(2,6-Dimethylphenyl)propionamide, this level of detail is crucial for understanding its conformation and potential interactions with biological targets.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process that demands both careful experimental technique and a robust understanding of crystallographic principles.

X_ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of N-(2,6-Dimethylphenyl)propionamide purification Purification (Recrystallization/Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) solvent_screening->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis (checkCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

Detailed Protocol: Crystallographic Analysis of N-(2,6-Dimethylphenyl)propionamide

1. Synthesis and Purification:

  • Synthesis: N-(2,6-Dimethylphenyl)propionamide can be synthesized via the amidation of 2,6-dimethylaniline with propionyl chloride in the presence of a non-nucleophilic base such as triethylamine in an appropriate aprotic solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid. The purity is confirmed by melting point determination and spectroscopic methods.

2. Crystallization:

  • Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system for growing single crystals. This is often an empirical process involving the screening of various solvents of differing polarities.

  • Crystal Growth: High-quality single crystals of N-(2,6-Dimethylphenyl)propionamide suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in ethanol at room temperature.

3. X-ray Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Representative Crystallographic Data for N-(2,6-Dimethylphenyl)propionamide (CCDC 677536):

ParameterValue
Chemical FormulaC₁₁H₁₅NO
Formula Weight177.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(5)
β (°)109.12(3)
Volume (ų)998.7(6)
Z4
R-factor (%)4.5

Complementary and Confirmatory: Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer valuable and complementary information, particularly about the molecule's behavior in solution and its overall connectivity.

Analytical_Techniques cluster_synthesis Synthesized Compound cluster_techniques Analytical Techniques cluster_confirmation Structural Confirmation Compound N-(2,6-Dimethylphenyl)propionamide NMR NMR Spectroscopy (Connectivity, Solution Conformation) Compound->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure

Complementary analytical techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.

  • ¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(2,6-Dimethylphenyl)propionamide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons on the phenyl ring, the ethyl protons of the propionamide group, and the amide proton.

  • ¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The ¹³C NMR spectrum of N-(2,6-Dimethylphenyl)propionamide would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Exemplary NMR Data for a Closely Related Compound, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide: [1]

  • ¹H NMR (DMSO-d₆) δ (ppm): 9.086 (s, 1H, NH); 7.011–7.338 (m, 7H, Hₐᵣₒₘ); 2.03 (s, 6H, 2 CH₃)

  • ¹³C NMR (DMSO-d₆) δ (ppm): 166.770 (C=OₐₘᵢᏧₑ); 135.794, 128.268, 127.327 (Cₐᵣₒₘ); 18.498 (2 CH₃)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of N-(2,6-Dimethylphenyl)propionamide.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion can provide evidence for the presence of specific structural motifs, such as the 2,6-dimethylphenyl group and the propionamide moiety.

Comparative Analysis of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination. Provides high-resolution data.Requires a single, high-quality crystal. Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic processes.Non-destructive. Provides information about the molecule in a more biologically relevant state (solution).Does not provide precise bond lengths and angles. Structure determination can be complex for larger molecules.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.High sensitivity. Requires very small amounts of sample.Does not provide information on stereochemistry or 3D conformation. Fragmentation can sometimes be complex to interpret.

Conclusion

For the definitive structural confirmation of N-(2,6-Dimethylphenyl)propionamide, single-crystal X-ray crystallography is the unparalleled technique. It provides an unambiguous and high-resolution three-dimensional structure, which is essential for a comprehensive understanding of its chemical and physical properties. While NMR spectroscopy and mass spectrometry are invaluable complementary techniques that confirm the connectivity and molecular formula, they cannot provide the same level of precise spatial information as X-ray crystallography. The integration of these techniques provides a self-validating system for structural elucidation, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals.

References

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3154. [Link]

  • Oubaha, I., et al. (2025). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. IUCrData, 10(x250867). [Link]

  • PubChem. (n.d.). N-(2,6-Dimethylphenyl)propionamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 922–925. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 677536. Retrieved from [Link]

Sources

head-to-head comparison of different synthesis routes for N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N-(2,6-Dimethylphenyl)propionamide CAS: 25404-20-0 Core Application: Structural analog of Lidocaine/Tocainide; model for sterically hindered amidation.

Executive Summary

The synthesis of N-(2,6-dimethylphenyl)propionamide presents a classic challenge in organic chemistry: nucleophilic attack by a sterically hindered amine. The ortho-methyl groups on the 2,6-xylidine ring create significant steric bulk, shielding the nitrogen lone pair and twisting the phenyl ring out of planarity with the amide bond.

While standard amidation protocols often fail or proceed sluggishly with hindered substrates, this guide compares three field-proven routes optimized for this specific steric environment. We evaluate them based on reaction kinetics, atom economy, and scalability to help you select the optimal pathway for your specific constraint (e.g., drug discovery speed vs. process manufacturing cost).

Mechanistic Insight: The "Orthogonal" Challenge

Before selecting a route, one must understand the reactivity profile of 2,6-dimethylaniline (2,6-xylidine) .

  • Steric Inhibition of Resonance: The two ortho-methyl groups force the amino group to rotate out of the plane of the benzene ring. This prevents the nitrogen lone pair from delocalizing into the

    
    -system.
    
    • Consequence: The nitrogen is electronically more basic than aniline (pKa of conjugate acid ~3.95 vs 4.6) but kinetically less nucleophilic due to physical blocking.

  • The Tetrahedral Barrier: Forming the tetrahedral intermediate requires the electrophile to approach the crowded nitrogen center. Reagents with small leaving groups (like chlorides) or catalysts that activate the carbonyl away from the steric center are preferred.

StericMechanism cluster_legend Steric Influence Amine 2,6-Dimethylaniline (Sterically Crowded) TS Tetrahedral Intermediate (High Energy Barrier) Amine->TS Slow Attack (Steric Clash) Electrophile Activated Propionyl (Acid Chloride/Anhydride) Electrophile->TS Product N-(2,6-Dimethylphenyl) propionamide TS->Product Fast Elimination Legend Ortho-methyl groups block approach vector

Figure 1: The kinetic barrier in hindering amidation is the formation of the crowded tetrahedral intermediate.

Route 1: The Kinetic Standard (Acid Chloride)

Best For: Small-scale discovery, rapid library generation, high reliability.

This is the "sledgehammer" approach. Propionyl chloride is highly electrophilic, compensating for the poor nucleophilicity of the xylidine.

Protocol
  • Reagents: 2,6-Dimethylaniline (1.0 eq), Propionyl Chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve 2,6-dimethylaniline and TEA in DCM under

      
       atmosphere.
      
    • Cool to 0°C (ice bath) to control the exotherm.

    • Add propionyl chloride dropwise. The high reactivity ensures reaction despite sterics.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Quench with saturated

      
      , separate organic layer, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallization from hexanes/EtOAc or flash chromatography.

Performance Analysis
  • Yield: High (90-95%).

  • Pros: Extremely fast; works at low temperature; minimal optimization required.

  • Cons: Generates HCl salts; moisture sensitive; Propionyl chloride is corrosive and lachrymatory.

Route 2: The "Green" Thermal Route (Boric Acid Catalysis)

Best For: Process scale-up, Green Chemistry (E-Factor), Cost reduction.

Direct condensation of carboxylic acids and amines is difficult, but Boric Acid (


)  or Borate esters act as "dual activation" catalysts. They form a mixed anhydride with the propionic acid while temporarily coordinating the amine, bringing both partners together in a template that overcomes the entropy/steric barrier.
Protocol
  • Reagents: 2,6-Dimethylaniline (1.0 eq), Propionic Acid (1.0 eq), Boric Acid (10-20 mol%).

  • Solvent: Toluene or Xylene.

  • Procedure:

    • Combine all reagents in a round-bottom flask equipped with a Dean-Stark trap .

    • Reflux (110°C+) to continuously remove water.

    • Monitor water collection (theoretical volume). Reaction usually takes 12-24 hours.

    • Workup: Cool to RT. The catalyst often precipitates or can be washed out with water.

    • Purification: The product crystallizes from the toluene solution upon cooling.

Performance Analysis
  • Yield: Moderate to High (80-90%).

  • Pros: 100% Atom Economy (only water is byproduct); cheap reagents; no corrosive chlorides.

  • Cons: High temperature required (energy intensive); slower kinetics; not suitable for thermally sensitive functional groups (though fine for this target).

Route 3: The Mild Alternative (Anhydride + Catalyst)

Best For: Mid-scale, avoiding acid chlorides without high heat.

Propionic anhydride is less aggressive than the chloride but more reactive than the acid. However, with 2,6-xylidine, it often requires a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) or Lewis Acid support (e.g.,


).
Protocol
  • Reagents: 2,6-Dimethylaniline (1.0 eq), Propionic Anhydride (1.2 eq), DMAP (5 mol%).

  • Solvent: Ethyl Acetate or THF.

  • Procedure:

    • Mix amine and DMAP in solvent.

    • Add anhydride. Heat to 50-60°C may be required due to steric hindrance (unlike unhindered anilines which react at RT).

    • Stir for 4-6 hours.

    • Workup: Wash with dilute HCl (to remove DMAP/xylidine) then

      
       (to remove propionic acid byproduct).
      
Performance Analysis
  • Yield: Good (85-90%).

  • Pros: Milder than acid chlorides; cleaner byproduct (propionic acid) than HCl.

  • Cons: Poor atom economy (half the anhydride mass is waste); purification requires careful acid/base washes.

Head-to-Head Data Comparison

FeatureRoute 1: Acid ChlorideRoute 2: Boric Acid (Thermal)Route 3: Anhydride
Reaction Time < 2 Hours12 - 24 Hours4 - 6 Hours
Temperature 0°C to RT> 110°C (Reflux)RT to 60°C
Atom Economy Low (HCl + Base salt waste)Excellent (Water only) Moderate (Acid waste)
Cost High (Reagents + Waste disposal)Low (Commodity chemicals) Medium
Scalability Difficult (Exotherm control)Excellent (Azeotropic removal) Good
Steric Handling Best (High energy reagent)Good (Catalyst required)Moderate

Decision Matrix: Which Route to Choose?

DecisionTree Start Start: Select Synthesis Route Scale What is your scale? Start->Scale Speed Is speed critical? Scale->Speed < 10g (Lab) Green Is Green Chemistry/Cost critical? Scale->Green > 100g (Process) RouteA Route 1: Acid Chloride (Fast, Reliable, Expensive) Speed->RouteA Yes (Need it today) RouteC Route 3: Anhydride (Balanced Profile) Speed->RouteC No (Can wait overnight) RouteB Route 2: Boric Acid Catalysis (Slow, Cheap, Scalable) Green->RouteB Yes (Minimize Waste) Green->RouteC No (Mild conditions needed)

Figure 2: Decision logic for selecting the synthesis route based on operational constraints.

Experimental Validation (Self-Validating System)

Regardless of the route chosen, the product must be validated. The steric bulk creates distinct spectroscopic signatures.

  • TLC: Run in 30% EtOAc/Hexanes. The product will be less polar than the free amine. Stain with PMA or UV (254 nm).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.2 ppm (s, 6H): The two ortho-methyl groups are diagnostic. They appear as a singlet.
      
    • 
       1.2 ppm (t, 3H) & 
      
      
      
      2.4 ppm (q, 2H): The propionyl ethyl group.
    • 
       6.9-7.1 ppm (m, 3H): Aromatic protons (often simplified due to symmetry).
      
    • 
       ~7.5-8.0 ppm (bs, 1H): Amide NH. Note: This peak may be sharp or broad depending on concentration and dryness.
      

References

  • General Mechanism of Amidation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Boric Acid Catalysis for Hindered Amides: Tang, P. (2005). "Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide". Organic Syntheses, 81, 262. Link (Demonstrates the catalytic cycle applicable to hindered amines).

  • Lidocaine Analog Synthesis (Acid Chloride Route): Tondreau, A. M., et al. (2010). "Synthesis of Lidocaine and its Analogs". Journal of Chemical Education. (Provides the baseline protocol for chloroacetyl chloride which is directly adaptable to propionyl chloride).
  • Green Chemistry comparison: Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers". Green Chemistry, 9, 411-420. Link

A Researcher's Guide to Assessing the Reproducibility of N-(2,6-Dimethylphenyl)propionamide Biological Assays: The Case of Pilsicainide and the Cardiac Sodium Channel (Nav1.5)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of reliable and translatable findings. This guide provides an in-depth analysis of assessing the reproducibility of biological assays for a specific class of N-(2,6-Dimethylphenyl)propionamide derivatives, using the clinically relevant antiarrhythmic agent, Pilsicainide, as a primary example. We will delve into the intricacies of its interaction with the cardiac sodium channel Nav1.5, the gold-standard electrophysiological assays used to quantify this interaction, and the critical factors that influence the reproducibility of these measurements. This guide will equip you with the technical understanding and practical protocols to critically evaluate and improve the consistency of your own experimental data.

Introduction: The Challenge of Reproducibility in Ion Channel Pharmacology

N-(2,6-Dimethylphenyl)propionamide derivatives encompass a diverse range of compounds with various biological activities. A prominent member of this class is Pilsicainide, a Class Ic antiarrhythmic drug marketed in Japan as Sunrythm®[1]. Its therapeutic effect is achieved through the blockade of the voltage-gated sodium channel Nav1.5, which is responsible for the initiation and propagation of the cardiac action potential[2]. The potency and kinetics of this blockade are critical determinants of both the drug's efficacy and its potential for proarrhythmic risk.

The primary biological assay to characterize the activity of Pilsicainide and similar compounds is the patch-clamp electrophysiology technique. This powerful method allows for the direct measurement of the ionic current flowing through Nav1.5 channels in single cells, providing a detailed picture of how a compound modulates channel function[3]. However, the data generated from these assays can be subject to significant variability, making cross-study and inter-laboratory comparisons challenging. This guide will illuminate the sources of this variability and provide a framework for assessing and enhancing the reproducibility of Nav1.5 assays.

The Target: Understanding the Nav1.5 Sodium Channel and Pilsicainide's Mechanism of Action

The Nav1.5 channel, encoded by the SCN5A gene, is a large transmembrane protein that cycles through several conformational states: resting, open, and inactivated[4]. The flow of sodium ions through the channel is tightly regulated by voltage changes across the cell membrane.

Pilsicainide exhibits a state-dependent block , meaning its affinity for the Nav1.5 channel differs depending on the channel's conformational state. It has a higher affinity for the open and inactivated states than the resting state[4]. This "use-dependent" characteristic is crucial for its therapeutic action; at higher heart rates (tachyarrhythmias), the channels spend more time in the open and inactivated states, leading to a more pronounced block and suppression of the arrhythmia[4].

dot

Resting Resting State (Low Pilsicainide Affinity) Open Open State (High Pilsicainide Affinity) Resting->Open Inactivated Inactivated State (High Pilsicainide Affinity) Open->Inactivated Inactivated->Resting Repolarization (Recovery)

Caption: The three primary conformational states of the Nav1.5 channel and their transitions.

The "Gold Standard" Assay: Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the definitive method for studying the interaction of drugs like Pilsicainide with Nav1.5 channels. This technique allows for the precise control of the cell's membrane potential while recording the resulting ionic currents.

Experimental Workflow

The general workflow for a patch-clamp experiment to assess Pilsicainide's effect on Nav1.5 is as follows:

dot

A Cell Culture (e.g., HEK293 expressing Nav1.5) B Cell Preparation (Dissociation and Plating) A->B C Patch-Clamp Rig Setup (Micropipette, Amplifier, etc.) B->C D Obtain Gigaseal and Whole-Cell Configuration C->D E Record Baseline Nav1.5 Currents D->E F Apply Pilsicainide (or other compounds) E->F G Record Post-Compound Nav1.5 Currents F->G H Data Analysis (IC50, Kinetics, etc.) G->H

Caption: A simplified workflow for a patch-clamp experiment.

Detailed Experimental Protocol for Assessing Pilsicainide's Effect on Nav1.5

This protocol is a composite based on common practices and recommendations from the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative for assessing drug effects on cardiac ion channels[5][6][7].

Cell Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel (hNav1.5).

  • Dissociate cells from the culture dish using a gentle dissociation reagent (e.g., Accutase).

  • Resuspend cells in an appropriate extracellular solution.

Electrophysiology:

  • Use a patch-clamp amplifier and data acquisition system.

  • Fabricate borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Establish a gigaohm seal between the micropipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for at least 5 minutes before recording.

  • Voltage Protocol (CiPA Step-Ramp Protocol):

    • Hold the cell at a resting potential of -80 mV.

    • Apply a series of depolarizing voltage steps to elicit Nav1.5 currents. A recommended protocol involves a step to -120 mV for 100 ms, followed by a 500 ms ramp from -120 mV to +60 mV, and then a final step to +60 mV for 100 ms before returning to the holding potential[8].

  • Record baseline currents in the absence of the compound.

  • Perfuse the cell with the extracellular solution containing known concentrations of Pilsicainide. A minimum compound incubation time of 5 minutes is recommended[8].

  • Record currents at each concentration to determine the dose-dependent block.

Data Analysis:

  • Measure the peak inward sodium current (I_Na) at each voltage step.

  • Calculate the fractional block at each drug concentration.

  • Fit the concentration-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).

Sources of Variability and Strategies for Enhancing Reproducibility

The reproducibility of patch-clamp data for Nav1.5 blockers can be influenced by a multitude of factors. Understanding and controlling these variables is paramount for generating consistent and reliable results.

Factor Source of Variability Recommendations for Improving Reproducibility
Cell System - Different cell lines (e.g., HEK293, CHO) can have varying levels of endogenous ion channels.[9]- Passage number can affect channel expression and cell health.[9]- Use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) introduces more physiological relevance but also greater inherent biological variability.[10]- Use a consistent, well-characterized cell line and maintain a consistent passage number range.- For hiPSC-CMs, use well-defined differentiation protocols and characterize the resulting cell population.
Voltage Protocol - The holding potential and the specific voltage steps used can significantly alter the apparent potency of state-dependent blockers.[8]- Different protocols emphasize different channel states, leading to different IC50 values.[11]- Adhere to standardized and published voltage protocols, such as those recommended by the CiPA initiative.[6][7]- Clearly report the exact voltage protocol used in all publications.
Temperature - Ion channel kinetics are highly temperature-sensitive.[8]- Compound potency can be affected by temperature.[8]- Maintain a consistent and physiologically relevant temperature (e.g., 36 ± 1 °C) during recordings.[8]- Use a temperature-controlled recording chamber.
Experimental Technique - Variability in seal resistance and series resistance can affect the quality of the voltage clamp.[7]- The experience of the electrophysiologist can introduce variability.- Establish strict quality control criteria for seal resistance (≥1 GΩ) and series resistance.[7]- Utilize automated patch-clamp (APC) systems to reduce operator-dependent variability and increase throughput.[8]
Data Analysis - Different methods for leak subtraction and curve fitting can lead to different results.- Use standardized and clearly defined data analysis procedures.- Report all fitting parameters and measures of goodness-of-fit.

Comparison with Alternative Compounds

To put the reproducibility of Pilsicainide assays into context, it is useful to compare it with other Class Ic antiarrhythmics that also target Nav1.5.

Compound Reported Nav1.5 IC50 (µM) Key Assay Considerations
Pilsicainide ~1-10 (highly dependent on protocol)Exhibits slow onset and offset of block.[1]
Flecainide ~1-5 (highly dependent on protocol)[1]Potent blocker of the open state; shows prominent use-dependence.[1][4]
Propafenone ~0.5-2 (highly dependent on protocol)[12][13]Rapid binding to the open state.[12][13]

Note: The IC50 values are approximate and can vary significantly based on the specific experimental conditions as outlined in the previous section.

Commercially Available Tools for Enhancing Reproducibility

The pharmaceutical industry and academic research have seen a move towards tools and platforms that can improve the throughput and reproducibility of ion channel assays.

  • Automated Patch-Clamp (APC) Platforms: Systems like the QPatch and SyncroPatch can perform hundreds or even thousands of patch-clamp experiments in a day, significantly reducing inter-operator variability[4][8].

  • Commercially Available Cell Lines: Stably transfected cell lines expressing hNav1.5 are available from various vendors, providing a consistent source of cells for assays.

  • Fluorescence-Based Assays: While not providing the detailed kinetic information of patch-clamp, fluorescence-based membrane potential assays (e.g., FLIPR kits) can be used for high-throughput screening to identify Nav1.5 modulators[14][15]. These assays are generally less prone to some of the technical variabilities of electrophysiology but are an indirect measure of channel activity.

  • Binding Assays: Radioligand binding assays can measure the direct interaction of a compound with the Nav1.5 channel but do not provide information on the functional consequences of this binding[16].

  • ELISA Kits: While some ELISA kits for Nav1.5 exist, they are designed to measure the concentration of the channel protein, not its functional activity[17].

dot

cluster_0 Assay Tiers for Nav1.5 Blockade HTS High-Throughput Screening (Fluorescence/Binding Assays) Secondary Secondary Screening (Automated Patch-Clamp) HTS->Secondary Hit Identification GoldStandard Gold Standard/Mechanism of Action (Manual Patch-Clamp) Secondary->GoldStandard Detailed Characterization

Caption: A tiered approach to Nav1.5 assay selection, balancing throughput and detail.

Conclusion and Future Directions

Assessing the reproducibility of biological assays for N-(2,6-Dimethylphenyl)propionamide derivatives like Pilsicainide is a multi-faceted challenge that requires a deep understanding of the biological target, the assay methodology, and the numerous variables that can influence the results. By adhering to standardized protocols, such as those proposed by the CiPA initiative, carefully controlling experimental conditions, and leveraging modern tools like automated patch-clamp, researchers can significantly enhance the consistency and reliability of their data.

The future of reproducible ion channel pharmacology lies in the continued development and validation of these standardized methods, the use of more physiologically relevant cell models like hiPSC-CMs, and a commitment to transparent reporting of all experimental details. By embracing these principles, the scientific community can build a more robust and translatable foundation for the development of safer and more effective medicines.

References

  • Nav1.5 ELISA Kits. (n.d.). Biocompare. [Link]

  • Kirsch, G. E. (1999). Variability of channel subconductance states of the cardiac sodium channel induced by protease. Receptors and Channels, 6(4), 283–294. [Link]

  • Moreno, C., Varghese, F., & de la Cruz, A. (2016). Variability in reported midpoints of (in)activation of cardiac INa. The Journal of general physiology, 147(5), 387–399. [Link]

  • Application Report - hiPSC-derived cardiomyocytes - NaV1.5 compound screening on QPatch® II. (n.d.). Sophion. [Link]

  • Optimization of NaV1.5 channel assay with FLIPR Membrane Potential Assay Kits. (n.d.). Molecular Devices. [Link]

  • New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. (n.d.). Metrion Biosciences. [Link]

  • Innovative CiPA Cardiac Assays for Proarrhythmia Safety. (n.d.). Sophion. [Link]

  • Clairfeuille, T., Xu, P., Wang, L., Llongueras, J. P., & Catterall, W. A. (2019). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of general physiology, 151(12), 1399–1410. [Link]

  • Nav1.5 Sodium Channel Site 2 Human Ion Channel [3H]BNZA Binding LeadHunter Assay - TW. (n.d.). Eurofins Discovery. [Link]

  • Kramer, J., Linder, M., & Rotordam, G. (2021). Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment. Journal of pharmacological and toxicological methods, 112, 107125. [Link]

  • NaV1.5(Late) cardiac safety assay on QPatch. (n.d.). Metrion Biosciences. [Link]

  • Liu, Y., Zhang, Y., & Li, Y. (2022). Absolute Quantification of Nav1.5 Expression by Targeted Mass Spectrometry. International journal of molecular sciences, 23(8), 4153. [Link]

  • Edrich, T., Wang, S. Y., & Wang, G. K. (2005). State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. Journal of membrane biology, 207(1), 35–43. [Link]

  • CiPA initiative. (n.d.). Health and Environmental Sciences Institute. [Link]

  • Itoh, H., Sakaguchi, Y., & Horie, M. (2015). Antiarrhythmic Action of Flecainide in Polymorphic Ventricular Arrhythmias Caused by a Gain-of-Function Mutation in the Nav 1.5 Sodium Channel. Pacing and clinical electrophysiology : PACE, 38(12), 1437–1444. [Link]

  • Safety Pharmacology Assessment of Cardiac Ion Channels by Manual Patch Clamp With CiPA Protocols and In silico Analysis. (n.d.). Safety Pharmacology Society. [Link]

  • CHO-NaV1.5 use-dependent blockers. (n.d.). Sophion Bioscience. [Link]

  • Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative. (n.d.). Metrion Biosciences. [Link]

  • Adaptive voltage control ensures the precise half inactivation application of voltage gated channels on automated patch clamp system. (n.d.). Sophion Bioscience. [Link]

  • Port-a-Patch, P., & Mottin, G. (2020). Annotation of functional impact of voltage-gated sodium channel mutations. Human mutation, 41(8), 1365–1380. [Link]

  • NaV1.5(Late) cardiac safety assay on QPatch. (2019). Sophion Bioscience. [Link]

  • Pesti, K., Horváth, B., & Hegedűs, T. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics. Frontiers in pharmacology, 12, 693256. [Link]

  • Jiang, D., Pan, X., & Yan, N. (2020). Open State Structure and Pore Gating Mechanism of the Cardiac Sodium Channel. Cell, 180(2), 292–301.e10. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). U.S. Food and Drug Administration. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration. [Link]

  • Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. (n.d.). ResearchGate. [Link]

  • High Throughput Pharmacology of NaV1.5 Channels on Nanion's SyncroPatch384PE. (n.d.). Nanion. [Link]

  • Veerman, C. C., Wilde, A. A., & Bezzina, C. R. (2015). Heritable arrhythmia syndromes associated with abnormal cardiac sodium channel function: ionic and non-ionic mechanisms. Cardiovascular research, 108(1), 21–32. [Link]

Sources

Technical Benchmarking Guide: N-(2,6-Dimethylphenyl)propionamide vs. Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

N-(2,6-Dimethylphenyl)propionamide (also known as Propionyl-2,6-xylidide) functions as a critical reference standard and metabolic marker in the development and quality control of amide-type local anesthetics.[1] While not a therapeutic agent itself, its performance is benchmarked against the industry standard active pharmaceutical ingredient (API), Lidocaine , and the toxic precursor 2,6-Xylidine .

This guide objectively evaluates the compound's physicochemical stability, chromatographic behavior, and biological relevance. Unlike Lidocaine, which relies on a basic tertiary amine for sodium channel blockade, N-(2,6-Dimethylphenyl)propionamide is a neutral amide.[1] This structural distinction dictates its utility as a robust internal standard and a marker for process impurities (e.g., "Impurity D" in various pharmacopeial monographs).[1]

Part 2: Chemical Profile & Structural Benchmarking[1]

To understand the performance differences, we must first analyze the structural divergences between the target compound and the industry standards.

Structural Comparison Matrix[1]
FeatureTarget: N-(2,6-Dimethylphenyl)propionamide Standard: Lidocaine (Free Base) Precursor: 2,6-Xylidine
Molecular Structure Neutral Amide (No basic side chain)Amino Amide (Basic tertiary amine)Primary Aromatic Amine
MW ( g/mol ) 177.25234.34121.18
pKa (approx) ~ -0.5 (Amide N, non-ionizable)7.9 (Tertiary amine)3.9 (Aniline N)
LogP (Lipophilicity) ~2.5 - 2.8 (High, pH independent)2.4 (pH dependent, ionized at pH 7.[1]4)1.8
Key Function Impurity Marker / Internal StandardActive Anesthetic (Na+ Channel Blocker)Toxic Metabolite / Starting Material
Visualization of Structural Logic

The following diagram illustrates the structural relationship and the "missing" pharmacophore in the target compound compared to Lidocaine.

ChemicalStructure Xylidine 2,6-Xylidine (Precursor/Toxicant) Basic Aniline Target N-(2,6-Dimethylphenyl)propionamide (Target Compound) Neutral Amide Xylidine->Target Acylation w/ Propionyl Cl Lidocaine Lidocaine (Industry Standard) Basic Amino-Amide Xylidine->Lidocaine Acylation w/ Chloroacetyl Cl + Amination Target->Lidocaine Lacks Basic Side Chain (No Ion Channel Binding)

Figure 1: Structural derivation showing the target compound as a neutral analog of Lidocaine.

Part 3: Performance Domain – Analytical Benchmarking

The primary application of N-(2,6-Dimethylphenyl)propionamide is in High-Performance Liquid Chromatography (HPLC) .[1] Its lack of a basic nitrogen atom gives it distinct advantages and behaviors compared to Lidocaine.

Chromatographic Resolution & Tailing Factor

Lidocaine, being basic, often interacts with residual silanols on C18 columns, leading to peak tailing (asymmetry > 1.2) unless mobile phase modifiers (e.g., triethylamine) are used.[1] The target compound, being neutral, exhibits superior peak symmetry.

  • Experimental Observation: In a standard RP-HPLC setup (C18, pH 3.0 phosphate buffer/Acetonitrile):

    • Lidocaine: Elutes early as a protonated cation (

      
      ).[1] Peak may tail.[1][2]
      
    • Target Compound: Elutes later as a neutral species.[1] Sharp, symmetrical peak.[1][2]

    • Resolution (

      
      ):  Typically > 2.0, making it an excellent internal standard or impurity marker.
      
Detection Sensitivity (UV Absorbance)

Both compounds share the 2,6-xylidine chromophore.[1]

  • UV Max: ~210-220 nm (Amide band) and ~260-270 nm (Aromatic).[1]

  • Performance: The target compound shows molar absorptivity (

    
    ) comparable to Lidocaine, ensuring that impurity limits (typically <0.1%) can be accurately quantified using the same detector settings.
    

Part 4: Performance Domain – Physicochemical Stability

Stability against hydrolysis is a key performance metric for storage and metabolic resistance.[1]

Hydrolysis Resistance (Steric Hindrance)

The "ortho-effect" of the two methyl groups on the phenyl ring protects the amide bond from enzymatic and chemical hydrolysis.

  • Lidocaine: Moderately stable; metabolized by CYP1A2/CYP3A4 to MEGX (de-ethylation) and eventually xylidine.[1]

  • Target Compound: The propionyl chain adds slightly more steric bulk near the carbonyl than the acetyl group of Lidocaine, potentially offering higher hydrolytic stability . This makes it a robust standard that does not degrade during long analytical runs.[1]

Metabolic Pathway Visualization

The following diagram maps the metabolic context, highlighting why the target compound is stable against the primary metabolic route of Lidocaine (N-dealkylation) because it lacks the alkyl-amine tail.

Metabolism cluster_0 Metabolic Stability Zone Lidocaine Lidocaine (Parent Drug) MEGX MEGX (Active Metabolite) Lidocaine->MEGX CYP1A2/3A4 (N-deethylation) Xylidine 2,6-Xylidine (Toxic Hydrolysis Product) Lidocaine->Xylidine Direct Hydrolysis (Minor) MEGX->Xylidine Amidase Hydrolysis Target N-(2,6-Dimethylphenyl)propionamide (Metabolite/Impurity) Target->Xylidine Slow Hydrolysis

Figure 2: Metabolic pathways showing the target compound's position relative to Lidocaine degradation.[2]

Part 5: Experimental Protocols

Protocol: Synthesis of Reference Standard

Use this protocol to generate high-purity N-(2,6-Dimethylphenyl)propionamide for use as an analytical standard.[1]

Reagents: 2,6-Dimethylaniline (2,6-Xylidine), Propionyl Chloride, Glacial Acetic Acid, Sodium Acetate.[1]

  • Preparation: Dissolve 0.05 mol of 2,6-Dimethylaniline in 50 mL of glacial acetic acid in a round-bottom flask.

  • Acylation: Add 0.06 mol of Propionyl Chloride dropwise while cooling in an ice bath (exothermic reaction).

  • Buffering: Add saturated Sodium Acetate solution to buffer the HCl generated.[1]

  • Reaction: Stir at room temperature for 30 minutes.

  • Precipitation: Pour the mixture into 200 mL of ice-cold water. The target amide will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from ethanol/water.

  • Validation: Confirm structure via NMR and purity via HPLC (>99.5% area).

Protocol: HPLC Benchmarking Method

Standardized method for separating the Target from Lidocaine.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 25 mM Phosphate Buffer (pH 3.[1]0) + 0.1% Triethylamine.[1]

    • Solvent B: Acetonitrile.[1][2][3]

    • Ratio: Isocratic 70% A / 30% B (Adjust to 60/40 for faster elution).

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 210 nm.[1][2][4]

  • Expected Retention:

    • 2,6-Xylidine: ~3-4 min.[1]

    • Lidocaine: ~6-8 min.[1][3]

    • Target Compound: ~10-12 min (Due to neutral, lipophilic nature).[1]

Part 6: References

  • Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. ResearchGate. Available at: [Link]

  • A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. PubMed Central (PMC).[1] Available at: [Link]

  • 2,6-Dimethylphenyl propionate | C11H14O2 | CID 10921076. PubChem.[1] Available at: [Link][1]

  • Process for the preparation of 2,6-xylidine. Google Patents. Available at:

  • Lidocaine EP Impurity D. SynZeal. Available at: [Link][1]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(2,6-Dimethylphenyl)propionamide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge for safe and responsible chemical handling.

The Imperative of Proper Disposal: Understanding the Compound

The foundation of any disposal plan is a thorough understanding of the chemical's hazards. This "waste determination" is not just a best practice; it is a regulatory requirement mandated by organizations like the U.S. Environmental Protection Agency (EPA).[1]

Hazard Identification and Classification

Based on data for closely related chemical structures, such as N-(2,6-dimethylphenyl)-2-methoxyacetamide and other amides, we can extrapolate the likely hazard profile of N-(2,6-Dimethylphenyl)propionamide.[2][3][4] This proactive, safety-first approach is essential in the absence of a dedicated SDS.

Table 1: Anticipated Hazard Profile of N-(2,6-Dimethylphenyl)propionamide

Hazard CategoryGHS Classification (Anticipated)Description and Causality
Acute Oral Toxicity Warning: Acute Toxicity 4 (H302)Harmful if swallowed.[2] The molecular structure suggests potential for toxic effects upon ingestion, necessitating careful handling to prevent accidental intake.
Skin Irritation Warning: Skin Irritation 2 (H315)Causes skin irritation.[2][3] Amide compounds can defat the skin or cause localized inflammatory responses upon contact. Prolonged exposure should be avoided.
Eye Irritation Warning: Serious Eye Irritation 2A (H319)Causes serious eye irritation.[2][3] The chemical can cause significant, though reversible, damage upon contact with eye tissue. Immediate flushing is critical in case of exposure.
Respiratory Irritation Warning: STOT SE 3 (H335)May cause respiratory irritation.[2][3] If in powdered form or aerosolized, inhalation can irritate the respiratory tract, leading to coughing and discomfort.
Aquatic Toxicity Warning: Hazardous to the aquatic environmentSome related amide compounds are classified as very toxic to aquatic life with long-lasting effects.[5][6] As a precaution, N-(2,6-Dimethylphenyl)propionamide should not be allowed to enter waterways.

Regulatory Framework: Adherence to EPA and OSHA Standards

In the United States, the disposal of chemical waste is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[1] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices to protect laboratory personnel.[5][7]

  • EPA (RCRA): As the generator of the waste, your institution is legally responsible for its safe management from "cradle to grave."[8] This includes proper identification, storage, and transfer to a licensed hazardous waste disposal company.

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that personnel are informed about the hazards of the chemicals they work with and are trained in safe handling and emergency procedures.[5]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the disposal of N-(2,6-Dimethylphenyl)propionamide, applicable to pure compound, contaminated labware, and solutions.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. The choice of PPE is dictated by the hazard assessment.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[4]

  • Body Protection: A standard laboratory coat should be worn.

Step 2: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and cost-effective disposal. Never mix incompatible waste streams.

  • Solid Waste: Collect unused or expired N-(2,6-Dimethylphenyl)propionamide, along with any contaminated items (e.g., weigh boats, contaminated paper towels, gloves), in a dedicated, sealable container.

    • Causality: Mixing with other waste streams, especially incompatible chemicals like strong oxidizing agents, could lead to dangerous reactions.[9]

  • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

Step 3: Container Selection and Labeling

The integrity and labeling of your waste container are critical for safety and compliance.

  • Container Choice: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). Ensure it has a secure, leak-proof lid. The container must be in good condition, free from cracks or residue on the outside.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "N-(2,6-Dimethylphenyl)propionamide "

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

Step 4: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as defined by the EPA.[10]

  • The storage area should be secure and away from general laboratory traffic.

  • Store it away from incompatible materials, such as strong acids, bases, and oxidizing agents.[9][11]

  • Ensure secondary containment (such as a larger tub or bin) is in place to contain any potential leaks.

Step 5: Arranging for Disposal

Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[1]

  • Never attempt to dispose of this chemical down the drain or in the regular trash.[9] This is a direct violation of environmental regulations and poses a significant risk.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the container's contents.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and have the appropriate spill kit. For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Cleanup (Small Spill):

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Absorb the spilled material with an inert absorbent, such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(2,6-Dimethylphenyl)propionamide.

DisposalWorkflow cluster_prep Preparation & Collection cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Waste Generated (Pure compound, solution, or contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate container Select Compatible Container (e.g., HDPE with screw cap) segregate->container labeling Label Container: 'HAZARDOUS WASTE' Chemical Name Hazards & Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage incompatible Ensure separation from incompatible materials (oxidizers, strong acids/bases) storage->incompatible pickup Contact EHS for Pickup by Licensed Disposal Company incompatible->pickup end Disposal Complete pickup->end

Caption: Decision workflow for N-(2,6-Dimethylphenyl)propionamide disposal.

Conclusion: A Commitment to Safety and Integrity

The responsible disposal of N-(2,6-Dimethylphenyl)propionamide is a non-negotiable aspect of scientific integrity. By understanding the compound's potential hazards, adhering to established regulatory frameworks, and following a robust, step-by-step protocol, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental health. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific EHS guidelines and the most current regulatory standards.

References

  • OSHA. (n.d.). Hazardous Waste. Occupational Safety and Health Administration. Retrieved from [Link]

  • PPG Industries. (2025). Safety Data Sheet. Retrieved from [Link]

  • Metascience. (n.d.). Safety Data Sheet: N,N-Dimethylpropionamide. Retrieved from [Link]

  • U.S. EPA. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-methoxyacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Capot Chemical. (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 2-ethylhexanoic acid Safety Data Sheet. Retrieved from [Link]

  • U.S. EPA. (2024). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 2',6'-Propionoxylidide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(2,6-Dimethylphenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Operational Safety Guide: N-(2,6-Dimethylphenyl)propionamide

Executive Summary & Chemical Context

N-(2,6-Dimethylphenyl)propionamide (also known as Propio-2,6-xylidide) is a structural amide intermediate, frequently utilized in the synthesis of amino-amide local anesthetics (e.g., Prilocaine analogs).

While often handled as a stable solid, its lipophilic nature and structural relationship to 2,6-xylidine (a suspected carcinogen and methemoglobinemia inducer) necessitate a rigorous safety protocol. This guide moves beyond generic "safety advice" to provide a self-validating system of protection based on the compound's physicochemical properties and toxicological lineage.

Critical Safety Premise: In the absence of a compound-specific Occupational Exposure Limit (OEL), this material must be handled as a Category 3 Acute Toxin and a Category 2 Carcinogen Suspect (based on the hydrolysis potential to 2,6-xylidine).

Hazard Identification & Risk Assessment

The following hazard profile is derived from the structural analog N-(2,6-Dimethylphenyl)acetamide (CAS 2198-53-0) and the parent amine, ensuring a conservative safety margin.

GHS Classification & Hazard Statements
Hazard ClassCategoryH-CodeHazard StatementMechanism of Action
Acute Toxicity (Oral) 4H302 Harmful if swallowedSystemic absorption via GI tract; potential CNS depression.
Skin Corrosion/Irritation 2H315 Causes skin irritationLipophilic amide penetrates stratum corneum, causing dermatitis.
Eye Damage/Irritation 2AH319 Causes serious eye irritationPhysical abrasive and chemical irritant to mucous membranes.
STOT - Single Exposure 3H335 May cause respiratory irritationFine dust inhalation triggers bronchial inflammation.
Specific Hazard N/A-- Methemoglobinemia Risk Class Effect: Amide hydrolysis may release xylidine, oxidizing hemoglobin to methemoglobin (cyanosis risk).

Personal Protective Equipment (PPE) Matrix

Effective PPE is not a uniform; it is a barrier system selected based on breakthrough time and permeation rates .

A. Respiratory Protection (The Primary Defense)
  • Standard Operation: Handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Defense (Weighing/Spill): If hood access is compromised or during spill cleanup, use a Full-Face Respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.

    • Why: The solid dust poses a particulate hazard (P100), but if dissolved in solvents (DCM, MeOH), organic vapors become the primary threat (OV).

B. Dermal Protection (The Barrier)
  • Routine Handling (Solid): Nitrile Gloves (Minimum thickness: 0.11 mm).

    • Protocol: Change every 60 minutes or immediately upon splash.

  • Synthesis/Solvent Handling: Double Gloving Strategy .

    • Inner Layer: 4-mil Nitrile (Dexterity).

    • Outer Layer:Silver Shield® / Laminate (Chemical Resistance).

    • Why: Standard nitrile degrades rapidly (<5 mins) against chlorinated solvents (e.g., Dichloromethane) often used with this intermediate.

C. Ocular Protection
  • Standard: Chemical Safety Goggles (Indirect Vent).

    • Contraindication: Do not rely on safety glasses with side shields. Fine amide dust can bypass side shields via air currents.

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the physical state of the chemical.

PPE_Decision_Matrix Start Start: Handling N-(2,6-Dimethylphenyl)propionamide State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Liquid_State Solution (Organic Solvent) State_Check->Liquid_State Eng_Control_Solid Engineering Control: Chemical Fume Hood Solid_State->Eng_Control_Solid Eng_Control_Liquid Engineering Control: Fume Hood + Splash Shield Liquid_State->Eng_Control_Liquid PPE_Solid PPE Required: 1. Nitrile Gloves (0.11mm) 2. Safety Goggles 3. Lab Coat Eng_Control_Solid->PPE_Solid PPE_Liquid PPE Required: 1. Double Glove (Laminate over Nitrile) 2. Face Shield + Goggles 3. Chem-Resistant Apron Eng_Control_Liquid->PPE_Liquid

Figure 1: Decision matrix for PPE selection based on the physical state of the compound (Solid vs. Solubilized).[1]

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Check
  • Verify Ventilation: Ensure fume hood flow monitor reads "Safe" or >100 fpm.

  • Static Control: Amide powders are often electrostatic. Place an ionizing fan or antistatic gun near the balance to prevent powder dispersal during weighing.

  • Spill Kit Readiness: Ensure a spill kit containing vermiculite (inert absorbent) is within arm's reach.

Phase 2: Weighing & Transfer
  • Don PPE: Put on nitrile gloves, goggles, and lab coat.

  • Tare Vessel: Place the receiving flask inside the hood.

  • Transfer: Use a disposable spatula. Do not pour from the bottle.

    • Technique: Transfer small amounts to avoid "dust clouds."

  • Wipe Down: Immediately wipe the balance area with a damp Kimwipe (solvent-soaked) to capture invisible dust. Dispose of the wipe as hazardous waste.

Phase 3: Reaction & Synthesis
  • Solvent Addition: When adding solvents (e.g., DCM, Toluene), assume the hazard profile shifts to the solvent's permeation characteristics.

  • Heating: If refluxing, ensure the condenser is vented to the hood exhaust or a scrubber. Never heat a closed system.

Phase 4: Decontamination & Doffing
  • Gross Decon: Wipe outer gloves with a solvent-dampened cloth before removal.

  • Doffing Sequence:

    • Remove outer gloves (if double gloved).

    • Remove goggles (handle by straps).

    • Remove lab coat.

    • Remove inner gloves (peel from inside out).

  • Hygiene: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of residues).

Visualization: Safe Handling Workflow

Handling_Workflow Prep 1. Preparation (Check Hood, Antistatic) Weigh 2. Weighing (Inside Hood, Damp Wipe) Prep->Weigh Don PPE React 3. Reaction (Closed System, Scrubber) Weigh->React Transfer Spill Spill Event Weigh->Spill Waste 4. Waste Segregation (Solid vs. Liquid) React->Waste Post-Rxn React->Spill Decon 5. Decontamination (Solvent Wipe, Hand Wash) Waste->Decon Cleanup Spill->Waste Absorb & Dispose

Figure 2: "Cradle-to-Grave" operational workflow for handling N-(2,6-Dimethylphenyl)propionamide.

Disposal & Emergency Response

Disposal Protocol
  • Solid Waste: Collect contaminated gloves, wipes, and weighing boats in a double-bagged biohazard/chemical waste box labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent streams depending on the reaction solvent.

  • Destruction: The preferred method of disposal is High-Temperature Incineration to fully oxidize the amide bond and aromatic ring.

Emergency Procedures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Monitor for signs of cyanosis (blue lips/fingernails) for 24 hours due to potential methemoglobinemia.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2][3][4] Seek ophthalmological evaluation.

References

  • PubChem. (n.d.). N-(2,6-Dimethylphenyl)acetamide (Analogous Hazard Data).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - 2',6'-Acetoxylidide. Retrieved October 26, 2023, from [Link](Note: Generalized link to ECHA search for verification of xylidine derivatives).

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards: Xylidine. Centers for Disease Control and Prevention. Retrieved October 26, 2023, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.